B1558829 Recombinant Streptavidin, His

Recombinant Streptavidin, His

Cat. No.: B1558829
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Streptavidin Research and the Advent of Recombinant Forms

Streptavidin, a protein originating from the bacterium Streptomyces avidinii, is renowned for its extraordinarily strong non-covalent bond with the vitamin biotin (B1667282), exhibiting a dissociation constant (Kd) in the femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ mol/L). nih.govbio-techne.comwikipedia.org This interaction is one of the most powerful known in nature. nih.govwikipedia.org Initially, the protein was purified from its natural source, but this method presented challenges in terms of yield and potential immunogenicity. The advent of recombinant DNA technology marked a significant turning point in streptavidin research. nih.govcreativebiomart.net

Scientists began expressing streptavidin in host systems like Escherichia coli, which allowed for large-scale production and the ability to genetically modify the protein. nih.govcreativebiomart.net This led to the development of "core" streptavidin, a truncated form where terminal amino acid sequences are removed to enhance stability and binding affinity. uni-saarland.de Further engineering efforts have focused on altering the protein's tetrameric structure. Wild-type streptavidin is a homotetramer, and its multivalent nature can sometimes lead to unwanted cross-linking or aggregation in cellular assays. researchgate.netox.ac.uk This has driven the creation of various recombinant forms, including monovalent and divalent streptavidins, where some of the four biotin-binding sites are rendered inactive through mutation. wikipedia.orgox.ac.uk Monomeric versions, which have a significantly lower (micromolar to nanomolar) affinity for biotin, have also been developed for applications where reversible binding is desirable. wikipedia.orgresearchgate.net The production of Recombinant Streptavidin with a polyhistidine tag (His-tag) represents a key innovation, simplifying its purification and expanding its utility. nih.gov

Significance of Histidine-Tagging in Recombinant Protein Science

The polyhistidine tag, or His-tag, is a short amino acid motif, typically consisting of six to ten consecutive histidine residues, that is fused to the N- or C-terminus of a recombinant protein. nih.gov Its widespread use stems from its relatively small size, which minimizes interference with the protein's structure and function, and its low immunogenicity. researchgate.net

The primary significance of the His-tag lies in its utility for affinity purification, specifically through a technique called Immobilized Metal Affinity Chromatography (IMAC). nih.gov The imidazole (B134444) side chains of the histidine residues readily form coordination bonds with divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatographic resin. nih.gov This allows the His-tagged protein to be selectively captured from a complex mixture like a cell lysate. The bound protein can then be eluted under mild conditions by introducing a competitor, such as imidazole, or by changing the pH. nih.gov

Beyond purification, the His-tag serves as a versatile tool for detection and analysis. Commercially available antibodies that specifically recognize the His-tag can be used in a variety of immunoassays, including Western blotting and ELISA, eliminating the need for developing a new antibody for every novel recombinant protein. nih.gov This dual functionality of facilitating both purification and detection makes His-tagging one of the most popular and efficient strategies in recombinant protein science.

Overview of Core Academic Research Areas for Recombinant Streptavidin, His

The unique combination of a high-affinity biotin-binding capacity and a versatile purification tag makes this compound a fundamental component in numerous molecular biology and biotechnology applications. Its use is central to any technique that leverages the streptavidin-biotin interaction for detection, immobilization, or separation.

Core research applications include:

Immunoassays: In techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, His-tagged streptavidin, often conjugated to a reporter enzyme like horseradish peroxidase (HRP), is used to detect biotinylated antibodies or probes. nih.govcreativebiomart.net This provides a sensitive and universal detection system.

Affinity Chromatography and Purification: His-tagged streptavidin can be used to purify biotinylated molecules. Conversely, the His-tag itself is the primary tool for the purification of the recombinant streptavidin protein. nih.govplos.org

Surface Plasmon Resonance (SPR): In SPR, a technique for studying molecular interactions in real-time, His-tagged streptavidin can be immobilized on sensor chips coated with Ni-NTA. researchgate.netmdpi.com This creates a stable, regenerable surface for capturing and analyzing the kinetics of biotinylated ligands binding to their targets. mdpi.com

Flow Cytometry: For cell analysis, His-tagged streptavidin conjugated to a fluorophore can be used to detect biotinylated antibodies bound to specific cell surface markers, enabling cell sorting and quantification. creativebiomart.netnih.gov

Biomolecule Immobilization: It is widely used to anchor biotinylated proteins, nucleic acids, or other molecules onto various surfaces, such as microplates, beads, or biosensors, for a wide array of experimental setups. creativebiomart.net

Scope and Objectives of Scholarly Investigation into this compound Methodologies and Applications

Ongoing academic research continues to refine and expand the applications of this compound. The primary objectives of these scholarly investigations can be broadly categorized.

One major focus is on protein engineering and variant development . Researchers aim to create novel streptavidin mutants with tailored properties. This includes altering binding kinetics (both on- and off-rates) to biotin, engineering variants with a specific number of functional binding sites (monovalent or divalent streptavidin), and improving protein stability and solubility. researchgate.netplos.orgplos.org For example, specific mutations in the flexible loop near the binding pocket have been shown to increase affinity for peptide tags like the Strep-tag II. oup.com

Another significant area of investigation is the development of novel applications and methodologies . This includes its use in advanced fields like nanotechnology for the construction of nanoscale devices and in proteomics for the identification of protein-protein interactions. researchgate.netnih.gov Studies also focus on optimizing existing techniques, such as developing more efficient elution methods in affinity chromatography or creating more sensitive biosensor platforms. plos.orgmdpi.com The overarching goal is to leverage the unique properties of this compound to create more powerful, sensitive, and versatile tools for biological discovery. researchgate.net

Data Tables

Table 1: Properties of Recombinant Streptavidin

This table summarizes key physical and binding properties of typical recombinant streptavidin variants discussed in academic literature. Values can vary based on the specific construct and expression system.

PropertyValueReference(s)
Source Organism (Gene) Streptomyces avidinii nih.govwikipedia.org
Common Expression Host Escherichia coli nih.govbio-techne.com
Molecular Weight (Monomer) ~13.3 - 18.6 kDa nih.govbio-techne.comuni-saarland.deacrobiosystems.com
Molecular Weight (Tetramer) ~53 - 66 kDa wikipedia.orguni-saarland.deacrobiosystems.com
Isoelectric Point (pI) ~5.0 (Wild-type), near-neutral forms available wikipedia.org
Tag Polyhistidine (His-tag), commonly at N-terminus nih.govbio-techne.com

Table 2: Comparative Binding Affinities (Dissociation Constant, Kd)

This table presents the dissociation constants for the interaction between various forms of streptavidin and biotin or related ligands, illustrating the impact of recombinant engineering on binding characteristics.

Interacting MoleculesDissociation Constant (Kd)Binding StrengthReference(s)
Wild-Type Streptavidin : Biotin ~4 x 10⁻¹⁴ MVery High nih.govplos.orgnih.gov
Monovalent Streptavidin : Biotin ~4.8 x 10⁻¹⁴ MVery High ox.ac.uk
Monomeric Streptavidin : Biotin ~10⁻⁷ - 10⁻⁹ MModerate to Low wikipedia.orgresearchgate.net
Engineered Streptavidin (SAVSBPM18) : Biotin ~1.15 x 10⁻⁸ MModerate plos.org
Wild-Type Streptavidin : SBP-tag ~1.65 x 10⁻⁹ MHigh plos.org
Wild-Type Streptavidin : Strep-tag II ~3.7 x 10⁻⁵ MLow oup.com

Properties

Key on ui aa sequence

MVHHHHHHDP SKDSKAQVSA AEAGITGTWY NQLGSTFIVT AGADGALTGT YESAVGNAES RYVLTGRYDS APATDGSGTA LGWTVAWKNN YRNAHSATTW SGQYVGGAEA RINTQWLLTS GTTEANAWKS TLVGHDTFTK VKPSAASIDA AKKAGVNNGN PLDAVQQ.

formulation

Sterile Filtered colorless solution. The Streptavidin protein solution (1mg/ml) contains 20mM Tris-HCl pH7.5.

Key on ui product background

Streptavidin is a 52.8 kDa protein purified from the bacterium Streptomyces avidinii. Streptavidin homo-tetramers have an extraordinarily high affinity for biotin (also known as vitamin B7 or vitamin H). With a dissociation constant (Kd) on the order of ≈10−14 mol/L, the binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature. Streptavidin is used extensively in molecular biology and bionanotechnology due to the streptavidin-biotin complex's resistance to organic solvents, denaturants (e.g. guanidinium chloride), detergents (e.g. SDS, Triton), proteolytic enzymes, and extremes of temperature and pH.

Key on ui product memo

Streptavidin, His Streptavidin Recombinant, His Tag

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 95.0% as determined by analysis by SDS-PAGE.

source

E.coli

storage

Store at 4°C if entire vial will be used within 2-4 weeks. Store, frozen at -20°C for longer periods of time. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA). Avoid multiple freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Molecular Engineering and Heterologous Expression of Recombinant Streptavidin, His

Genetic Constructs and Plasmid Design for Recombinant Streptavidin, His

The foundation for successful recombinant protein production lies in the design of the expression vector. This involves not only cloning the gene of interest but also incorporating elements that ensure high-level transcription, efficient translation, and simplified purification of the final protein product. For His-tagged streptavidin, this process includes optimizing the coding sequence for the expression host, selecting a suitable vector and promoter system, and strategically integrating the histidine tag.

The genetic code is degenerate, meaning multiple codons can specify the same amino acid. Different organisms exhibit distinct preferences for which codons they use, a phenomenon known as codon usage bias. biosynsis.com The native streptavidin gene from Streptomyces avidinii possesses a codon usage pattern that is not optimal for the translational machinery of E. coli. researchgate.net This disparity can lead to several expression problems, including:

Slowed translation rates

Premature termination of translation

Misfolding and aggregation of the protein into non-functional inclusion bodies researchgate.netnih.gov

To circumvent these issues, the streptavidin coding sequence is typically optimized to match the codon preferences of E. coli. biosynsis.com This process involves replacing rare codons in the original gene with codons that are frequently used by the E. coli translational apparatus, without altering the final amino acid sequence of the protein. dtu.dk Studies have shown that adapting the streptavidin gene to E. coli's codon preference can significantly increase the yield of soluble and functional protein. nih.gov For instance, one study demonstrated that optimizing the codon sequence of the streptavidin gene resulted in a 100% match with the codon preference in E. coli, which was crucial for enhancing its solubility. nih.gov

The choice of expression vector is critical for achieving high-level production of recombinant streptavidin. An ideal vector contains a strong, regulatable promoter, a ribosome binding site (RBS) for efficient translation initiation, and a selectable marker, such as an antibiotic resistance gene. nih.govpatsnap.com

The most common systems for streptavidin expression in E. coli are based on the T7 promoter. nih.govmdpi.comnih.gov These systems utilize vectors from the pET series (e.g., pET32a, pET30a(+)) in conjunction with E. coli strains that carry an integrated copy of the T7 RNA polymerase gene under the control of an inducible lac promoter (e.g., BL21(DE3)). oup.commdpi.comnih.gov Addition of the inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG) triggers the expression of T7 RNA polymerase, which in turn drives high-level transcription of the target gene cloned downstream of the T7 promoter in the pET vector. patsnap.com

Other promoter systems, such as the rhaBAD promoter which is inducible by L-rhamnose, have also been successfully used. nih.gov The selection of a specific vector and promoter often depends on the desired level of expression control and the specific characteristics of the recombinant protein being produced.

A polyhistidine tag (His-tag) is a sequence of typically six to ten histidine residues that is genetically fused to the N- or C-terminus of a recombinant protein. amidbiosciences.comraybiotech.com This tag facilitates purification via immobilized metal affinity chromatography (IMAC), where the histidine residues chelate divalent metal ions (commonly Ni²⁺ or Co²⁺) immobilized on a resin. nih.gov His-tagged streptavidin can thus be efficiently separated from host cell proteins.

His-tags can be integrated in two primary ways:

Non-Cleavable His-Tags: The tag is permanently attached to the streptavidin protein. This is the simplest approach, but the presence of the tag may sometimes interfere with the protein's structure, function, or downstream applications. nih.gov However, for many applications of streptavidin, a terminal His-tag does not negatively impact its biotin-binding ability. amidbiosciences.com

Cleavable His-Tags: The vector is engineered to include a specific protease recognition site (e.g., for Thrombin, Factor Xa, or Tobacco Etch Virus (TEV) protease) between the streptavidin sequence and the His-tag. nih.govnih.gov After initial purification via IMAC, the tag can be proteolytically removed, yielding a native or near-native streptavidin protein. This adds an extra step to the purification process but is essential when the presence of the tag is undesirable. broadpharm.combiochempeg.com

The decision to use a cleavable versus a non-cleavable tag depends on the ultimate application of the recombinant streptavidin and whether the presence of the tag is permissible. nih.govbiochempeg.com

Prokaryotic Expression Systems for this compound Production

E. coli is the prokaryotic workhorse for producing recombinant proteins, including His-tagged streptavidin. oup.com Its use is advantageous due to low-cost cultivation and well-established protocols. oup.com However, successful production requires careful selection of the bacterial strain and optimization of culture conditions to maximize yield and protein solubility.

The choice of E. coli strain is a critical parameter for successful streptavidin expression. Streptavidin can be toxic to E. coli because it sequesters biotin (B1667282), an essential cofactor for fatty acid biosynthesis. researchgate.net Therefore, strains are often chosen for their ability to tolerate recombinant protein expression and to control basal (leaky) expression levels that could be detrimental to cell growth before induction.

Commonly used strains for T7-based expression include:

BL21(DE3): A widely used, protease-deficient strain suitable for general protein expression. mdpi.com

BL21(DE3)pLysS: This strain carries an additional plasmid (pLysS) that produces T7 lysozyme (B549824). T7 lysozyme is a natural inhibitor of T7 RNA polymerase, which reduces basal expression of the target gene prior to induction, thereby increasing plasmid stability and cell viability, especially when the target protein is toxic. nih.govrbmb.netresearchgate.net

Lemo21(DE3): This strain allows for tunable expression levels by titrating the activity of T7 RNA polymerase with its inhibitor, T7 lysozyme, whose expression is controlled by a rhamnose-inducible promoter. This fine-tuning can be crucial for optimizing the soluble expression of challenging proteins. mdpi.com

SHuffle® and NiCo21(DE3): These are specialized strains designed for specific purposes, such as promoting disulfide bond formation (SHuffle®) or enhancing purification via IMAC (NiCo21(DE3)). mdpi.com

In some cases, engineered strains that are independent of biotin have been developed, which significantly improves streptavidin production by removing the toxicity associated with biotin depletion. researchgate.net

The transition from cell growth to protein production is triggered by the addition of a chemical inducer. For the widely used T7/lac promoter system, IPTG is the standard inducer. patsnap.com The optimization of induction and subsequent fermentation is crucial for maximizing the yield of soluble, active His-tagged streptavidin.

Key parameters include:

Cell Density at Induction: Induction is typically initiated during the mid-logarithmic growth phase, often measured as an optical density at 600 nm (OD₆₀₀) between 0.5 and 0.8. nih.govpatsnap.commdpi.com At this stage, the cells are metabolically active and best suited for high-level protein synthesis.

Inducer Concentration: The concentration of IPTG can be varied, typically ranging from 0.1 mM to 1.0 mM. patsnap.com Lower concentrations may reduce metabolic stress on the cells and can sometimes improve protein solubility. patsnap.com

Post-Induction Temperature: After adding the inducer, the culture temperature is often lowered from the optimal growth temperature of 37°C to a range of 16-30°C. patsnap.commdpi.com Lower temperatures slow down the rate of protein synthesis, which can facilitate proper protein folding and reduce the formation of inclusion bodies. patsnap.com

Induction Duration: The length of the induction period can range from a few hours to an overnight incubation, depending on the protein, expression level, and temperature. patsnap.commdpi.com

By carefully optimizing these parameters, researchers can significantly enhance the production of soluble and functional this compound, paving the way for its efficient purification and use in a multitude of biotechnological applications.

Eukaryotic Expression Systems for this compound Production

Eukaryotic expression systems offer several advantages over prokaryotic systems for the production of complex recombinant proteins, including the ability to perform post-translational modifications and a more sophisticated protein folding and quality control machinery.

Yeast (e.g., Pichia pastoris) Expression Optimization

The methylotrophic yeast Pichia pastoris is a widely used eukaryotic host for the production of recombinant proteins. It combines the ease of genetic manipulation and high cell density fermentation characteristic of microbial systems with the capacity for eukaryotic protein processing, including protein folding, disulfide bond formation, and glycosylation.

For the production of this compound, P. pastoris offers the significant advantage of secreting the protein into the culture medium. This is typically achieved by fusing the streptavidin gene to an N-terminal signal sequence, such as the alpha-mating factor from Saccharomyces cerevisiae, which directs the protein into the secretory pathway. Secretion simplifies downstream purification as it separates the recombinant protein from the bulk of intracellular host proteins.

Optimization of streptavidin expression in P. pastoris involves several key parameters:

Promoter Selection: The choice of promoter is crucial for controlling the level and timing of gene expression. The alcohol oxidase 1 (AOX1) promoter is commonly used and is strongly induced by methanol (B129727).

Gene Copy Number: Increasing the number of copies of the streptavidin expression cassette integrated into the yeast genome can lead to higher protein yields.

Cultivation Conditions: Optimization of fermentation parameters such as temperature, pH, and dissolved oxygen is critical for maximizing cell growth and protein production. For example, maintaining a lower temperature during induction can sometimes enhance protein folding and secretion.

Methanol Feed Strategy: For systems using the AOX1 promoter, a carefully controlled methanol feeding strategy is essential to maintain induction without causing toxicity to the cells.

Medium Composition: The composition of the growth and induction media can significantly impact protein yield. For instance, the addition of supplements like casamino acids or peptone can sometimes improve protein secretion.

Insect Cell (Baculovirus) System Utilization

The baculovirus expression vector system (BEVS) utilizing insect cells, such as those derived from Spodoptera frugiperda (Sf9) or Trichoplusia ni (High Five™), is another powerful platform for producing this compound. A key advantage of this system is its ability to produce high levels of properly folded and post-translationally modified proteins.

The process involves generating a recombinant baculovirus that carries the gene for His-tagged streptavidin under the control of a strong viral promoter, such as the polyhedrin or p10 promoter. Infection of insect cells with this recombinant virus leads to the high-level expression of the target protein.

Key features of the baculovirus-insect cell system for this compound production include:

High Expression Levels: The strong viral promoters can drive the accumulation of recombinant protein to very high levels within the infected cells.

Post-Translational Modifications: Insect cells can perform many of the post-translational modifications found in higher eukaryotes, including N-linked glycosylation. While native streptavidin is not glycosylated, the machinery is present and could potentially modify the protein if glycosylation sites are present. This system is particularly advantageous for producing modified versions of streptavidin or fusion proteins where glycosylation is desired.

Proper Folding: The cellular environment of insect cells, with its eukaryotic chaperone machinery, is conducive to the correct folding of complex proteins.

Scalability: Insect cell cultures can be readily scaled up in suspension bioreactors to produce large quantities of recombinant protein.

Mammalian Cell Expression Strategies for Specific Glycosylation Patterns

For applications requiring specific, human-like glycosylation patterns on this compound (or, more commonly, on streptavidin fusion proteins), mammalian cell expression systems are the platform of choice. Cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are frequently used.

While native streptavidin is not glycosylated, if it is expressed as part of a fusion protein with a glycoprotein (B1211001) or if glycosylation sites are engineered into its sequence, mammalian cells can add complex N-linked and O-linked glycans that are biochemically similar to those found on native human proteins. This is crucial for therapeutic fusion proteins where proper glycosylation can impact efficacy, stability, and immunogenicity.

Strategies to control and engineer specific glycosylation patterns in mammalian cells include:

Host Cell Line Engineering: Genetically modifying the host cell line to alter its glycosylation pathways is a powerful approach. This can involve knocking out or overexpressing specific glycosyltransferases to produce more homogeneous or specifically tailored glycoforms.

Process Control in Bioreactors: The glycosylation profile of a recombinant protein can be influenced by the cell culture conditions. Parameters such as pH, temperature, dissolved oxygen, and the presence of specific nutrients or supplements in the culture medium can all affect the final glycan structures.

Enzymatic Remodeling: Post-purification, the glycans on the recombinant protein can be modified in vitro using specific glycosidases and glycosyltransferases to achieve the desired glycan structure.

Recombinant Protein Folding and Inclusion Body Refolding Strategies for this compound

A significant challenge in the production of recombinant proteins, particularly in E. coli, is ensuring that the polypeptide chain folds into its correct three-dimensional structure to become biologically active. When overexpressed, this compound, often misfolds and aggregates into insoluble inclusion bodies.

Chaperone Co-expression and Solubilization Approaches

To mitigate the formation of inclusion bodies and promote the production of soluble, active this compound, several strategies can be employed.

Chaperone Co-expression:

Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation. Co-expressing chaperones along with the target protein can significantly enhance the yield of soluble and active protein. In E. coli, several chaperone systems can be utilized:

GroEL/GroES system: This chaperonin complex facilitates the folding of a wide range of proteins by providing a protected environment for the polypeptide chain to fold.

DnaK/DnaJ/GrpE system: This system binds to unfolded or partially folded proteins, preventing their aggregation and promoting their correct folding.

The choice of which chaperone system to co-express can be protein-specific and may require empirical testing to determine the most effective combination for maximizing the soluble yield of this compound. nih.gov

Solubilization and Refolding from Inclusion Bodies:

When inclusion bodies do form, a multi-step process is required to recover the active protein.

Isolation of Inclusion Bodies: The inclusion bodies are first isolated from the cell lysate by centrifugation.

Solubilization: The purified inclusion bodies are then solubilized using strong denaturing agents such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. These agents disrupt the non-covalent interactions holding the protein aggregates together, leading to the unfolding of the individual polypeptide chains.

Refolding: The denatured protein is then refolded into its active conformation by removing the denaturant. This is a critical and often challenging step. Common refolding methods include:

Dialysis: The denaturant is gradually removed by dialyzing the protein solution against a buffer that lacks the denaturant. This slow removal can favor proper refolding over aggregation. The addition of additives like arginine or proline to the dialysis buffer has been shown to improve the refolding of streptavidin. nih.gov

Dilution: The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer, which lowers the concentration of both the protein and the denaturant, thereby promoting refolding.

Chromatography-based Refolding: The denatured protein can be bound to a chromatography resin, and the denaturant is then removed by flowing a refolding buffer over the column. This on-column refolding can minimize aggregation by keeping the protein molecules separated on the solid support.

The success of refolding is highly dependent on factors such as protein concentration, temperature, pH, and the composition of the refolding buffer, which may include additives like redox shuffling agents (for proteins with disulfide bonds), detergents, or artificial chaperones to assist in the folding process.

2 In Vitro Refolding Methodologies and Yield Optimization

The expression of recombinant streptavidin, particularly with a histidine (His) tag, in bacterial hosts like Escherichia coli often results in the formation of insoluble and non-functional protein aggregates known as inclusion bodies. nih.govbio-rad.com To obtain biologically active, tetrameric streptavidin capable of binding biotin, these inclusion bodies must be solubilized using strong denaturants and subsequently refolded into their native conformation. researchgate.netresearchgate.net The optimization of this in vitro refolding process is critical for maximizing the yield of functional protein. researchgate.netnih.gov Various methodologies have been developed, primarily centered around dialysis, dilution, and chromatography-based techniques, with recent innovations exploring temperature-induced refolding.

Dialysis-Based Refolding

A widely employed strategy for refolding His-tagged streptavidin involves dialysis to gradually remove the denaturant, allowing the protein to re-form its native structure. nih.govnih.gov In a typical procedure, the purified, denatured protein is placed in a dialysis bag and submerged in a series of buffers with decreasing concentrations of the denaturant. researchgate.net

Research has shown that the composition of the dialysis buffer significantly impacts the refolding efficiency and the final activity of the recombinant streptavidin. nih.govsemanticscholar.org Standard buffers used include phosphate-buffered saline (PBS) and Tris-HCl. nih.gov The addition of certain amino acids as chemical additives to the dialysis buffer has been demonstrated to enhance proper protein folding and improve the biotin-binding affinity of the refolded streptavidin. Specifically, the inclusion of arginine or proline in the PBS dialysis buffer has been shown to yield recombinant streptavidin with a biotin-binding affinity comparable to that of the natural, commercial standard. nih.govnih.gov In contrast, the addition of glycine (B1666218) or cysteine resulted in lower biotin-binding capabilities. nih.gov

One study systematically evaluated different dialysis buffers to optimize the recovery of biological activity. The experiments were typically conducted at 4°C for 24 hours with a buffer pH of 8.0. nih.gov The effectiveness of the refolding process was quantified by measuring the biotin-binding activity of the refolded protein. nih.gov

Dialysis Buffer CompositionKey Finding on Refolding OutcomeReference
20 mM Phosphate-Buffered Saline (PBS), pH 8.0Standard refolding buffer. nih.gov
50 mM Tris-HCl, pH 8.0Alternative standard refolding buffer. nih.gov
PBS with ArginineSignificantly improved protein refolding and resulted in a high affinity for biotin, similar to natural streptavidin. nih.govnih.gov
PBS with ProlineEnhanced refolding, yielding streptavidin with a biotin-binding affinity comparable to the commercial standard. nih.govsemanticscholar.org
PBS with GlycineResulted in refolded streptavidin with less biotin-binding affinity compared to the standard. nih.gov
PBS with CysteineLed to refolded streptavidin with lower biotin-binding capacity than the standard. nih.gov

Optimization of the dialysis process itself can also increase the yield of active protein. A novel dialysis setup featuring gradual dilution, where a denaturing buffer is slowly exchanged with a refolding buffer, has been shown to increase the refolding yield from 45% to 75%. researchgate.net Further optimization through continuous feeding of the denatured protein into the dialysis system can increase the yield by an additional 5 to 10%. researchgate.net

Temperature-Based Refolding

An alternative to dialysis is a method centered on heat treatment. This technique involves suspending the streptavidin inclusion bodies in a solution containing a chaotropic agent, such as guanidine hydrochloride, at a concentration sufficient to prevent aggregation. google.com The suspension is then heated to a high temperature (e.g., 75-95°C) for a short duration (2-15 minutes), followed by a cooling and incubation period (e.g., 4-20°C for at least 2 hours) to facilitate refolding. google.com Optimal yields have been reported when the heat treatment is performed at 95°C for 15 minutes, followed by incubation at 4°C for 16-18 hours. google.com This method provides a different physical parameter—temperature—to drive the refolding process. google.com

ParameterConditionImpact on YieldReference
Chaotropic Agent0.5 M Guanidine Hydrochloride (GdnHCl)Sufficient to suppress aggregate formation. google.com
Heat Treatment75-95°C for 2-15 minInduces refolding of tetrameric streptavidin. google.com
95°C for 15 minOptimal product yield observed under these conditions. google.com
Cooling/Incubation4-20°C for 2-24 hFacilitates the completion of the refolding process. google.com

On-Column Refolding

For His-tagged recombinant proteins, immobilized metal affinity chromatography (IMAC) offers an elegant method that combines purification and refolding into a single step. bio-rad.comcytivalifesciences.com In this procedure, the solubilized and denatured His-tagged streptavidin is bound to a chromatography resin (e.g., Ni-NTA agarose) in the presence of a denaturant like urea or guanidine hydrochloride. nih.govcytivalifesciences.com

The refolding is achieved on-column by gradually exchanging the denaturing buffer with a non-denaturing buffer, often using a linear gradient from high to zero concentration of the denaturant. cytivalifesciences.com This controlled removal of the chaotropic agent while the protein is immobilized on the solid support minimizes protein aggregation, a common issue in dilution and dialysis methods. bio-rad.com After refolding, the now-active protein is eluted from the column using an imidazole (B134444) gradient. cytivalifesciences.com This integrated approach is efficient and can significantly improve the recovery of bioactive protein. bio-rad.com One protocol suggests using a linear 6–0 M urea gradient for refolding, followed by elution with a buffer containing 500 mM imidazole. cytivalifesciences.com

This single-step denaturing-renaturing process, combined with affinity chromatography, has been successfully used to produce highly active tetrameric streptavidin with yields reported as high as 230 mg/L of culture. nih.gov

Advanced Purification and Characterization Methodologies for Recombinant Streptavidin, His

Immobilized Metal Affinity Chromatography (IMAC) for Histidine-Tagged Recombinant Streptavidin Purification

IMAC is a widely used affinity purification technique that separates proteins based on the interaction between specific amino acid residues, primarily histidine, and chelated metal ions immobilized on a solid matrix. bioclone.netbio-works.com A polyhistidine tag, typically consisting of six to eight histidine residues, is engineered onto the N- or C-terminus of the recombinant streptavidin. youtube.combioclone.net This tag facilitates a strong and selective binding to the metal-charged resin, allowing for efficient separation from the bulk of host cell proteins. diva-portal.orggbiosciences.com The small size of the His-tag generally does not interfere with the structure and function of the target protein, making it a versatile tool for purification. nih.govbioclone.net

The success of IMAC purification hinges on the careful optimization of both the chromatography resin and the buffer compositions used during the process. bio-works.comnih.gov

Resin Selection: The choice of chelating ligand and the metal ion are critical variables. The most common chelating groups are nitrilotriacetic acid (NTA) and iminodiacetic acid (IDA). bioclone.netbio-works.com NTA is a tetradentate chelator, leaving two coordination sites on the metal ion free to interact with the His-tag, while IDA is a tridentate chelator, leaving three sites available for a potentially stronger interaction. bio-works.com

Different divalent metal ions can be used, with nickel (Ni²⁺) being the most common, offering a good balance of affinity and selectivity. youtube.combio-works.com Cobalt (Co²⁺) resins are also increasingly popular as they can sometimes provide higher purity, albeit occasionally at the cost of lower yield. bio-works.combio-works.com Other ions like zinc (Zn²⁺) and copper (Cu²⁺) are also used, and their affinity for His-tags generally increases in the order of Zn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. bio-works.com Screening different combinations of chelating ligands and metal ions is often recommended to determine the optimal resin for purifying a specific His-tagged protein like streptavidin. bio-works.combio-works.com

Buffer Composition: The composition of the binding, wash, and elution buffers is crucial for achieving high purity and yield. Key components include a buffering agent, salt, and imidazole (B134444). sigmaaldrich.com

Binding Buffer: Typically contains a low concentration of imidazole (e.g., 10-40 mM) to prevent the non-specific binding of host cell proteins that have exposed histidine residues. sigmaaldrich.comneb.com A common composition is 20 mM sodium phosphate (B84403), 0.5 M NaCl, and 20-40 mM imidazole at a pH of 7.4-8.0. sigmaaldrich.com The pH is maintained in this range to ensure the histidine side chains are deprotonated and available for binding. neb.com

Wash Buffer: The wash buffer is used to remove weakly and non-specifically bound contaminants. The imidazole concentration in this step is often slightly higher than in the binding buffer (e.g., 25-50 mM) to enhance the stringency of the wash without eluting the target protein. neb.comquora.com

Elution Buffer: The bound His-tagged streptavidin is typically eluted by competitive displacement using a high concentration of imidazole. youtube.comgbiosciences.com A step or linear gradient of increasing imidazole concentration can be used for elution. sigmaaldrich.com A high concentration, often up to 500 mM imidazole, ensures the complete elution of the target protein. sigmaaldrich.com An alternative elution method involves lowering the pH, which protonates the histidine residues and disrupts their coordination with the metal ion; however, this can sometimes lead to protein denaturation. gbiosciences.comupenn.edu

Table 1: Example Buffer Compositions for IMAC Purification of His-Tagged Streptavidin
Buffer TypeComponentTypical ConcentrationPurposeReference
Binding/WashSodium Phosphate20-50 mMMaintains pH between 7.4 and 8.0 sigmaaldrich.comneb.com
NaCl300-500 mMReduces non-specific ionic interactions sigmaaldrich.comneb.com
Imidazole10-40 mMPrevents binding of host cell proteins sigmaaldrich.comneb.com
ElutionSodium Phosphate20-50 mMMaintains pH 7.4 sigmaaldrich.com
NaCl300-500 mMMaintains ionic strength sigmaaldrich.com
Imidazole250-500 mMCompetitively elutes the His-tagged protein gbiosciences.comsigmaaldrich.com

While IMAC is a powerful capture step, achieving >95% purity often requires additional strategies to minimize contamination from host cell proteins. nih.govspringernature.combio-works.com

Optimize Imidazole Concentrations: A stepwise gradient of increasing imidazole in the wash steps can effectively remove contaminants with lower affinity for the resin before eluting the target protein. quora.com

Inclusion of Additives: Adding non-ionic detergents (e.g., 0.1% Triton X-100), glycerol (B35011) (5-10%), or high salt concentrations (0.3-0.5 M NaCl) to the buffers can help reduce non-specific hydrophobic and ionic interactions. gbiosciences.comneb.comresearchgate.net

Expression Host Selection: The choice of expression host can significantly impact the profile of contaminating proteins. For instance, using an E. coli strain like BL21 (DE3) pLysS can reduce contaminants compared to other strains. researchgate.net

Slow Flow Rate: Using a slower flow rate during sample application allows for maximum interaction time between the His-tagged streptavidin and the resin, which can improve binding efficiency and yield. quora.com

Post-IMAC Refolding: Recombinant streptavidin expressed in E. coli can form inclusion bodies. rbmb.net In such cases, purification is performed under denaturing conditions (e.g., using 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride), and the purified protein must be refolded. upenn.edu Refolding can sometimes be performed while the protein is still bound to the column by gradually exchanging the denaturing buffer with a refolding buffer. researchgate.net Dialysis is a common method for refolding after elution. nih.gov The addition of amino acids like arginine or proline to the dialysis buffer has been shown to improve the refolding and subsequent biotin-binding affinity of recombinant streptavidin. nih.gov

Table 2: Strategies to Enhance Purity and Yield in IMAC
StrategyDescriptionPurposeReference
Stepwise Imidazole WashUse multiple wash steps with gradually increasing imidazole concentrations (e.g., 25 mM, 50 mM, 75 mM).Removes non-specifically bound proteins with varying affinities. quora.com
Buffer AdditivesInclude agents like 0.1% Triton X-100 or 5-10% glycerol in wash buffers.Reduce non-specific hydrophobic interactions and improve protein stability. gbiosciences.com
High Salt ConcentrationMaintain NaCl concentration at 300-500 mM in all buffers.Minimize non-specific ionic interactions with the resin. neb.com
Resin ScreeningTest different metal ions (Ni²⁺, Co²⁺) and chelators (NTA, IDA).Identify the combination that provides the best balance of purity and yield for streptavidin. bio-works.combio-works.com
On-Column RefoldingFor proteins purified from inclusion bodies, gradually remove denaturant while the protein is bound to the resin.Can improve the yield of correctly folded, active protein. researchgate.net

Secondary Chromatographic Purification Techniques

To achieve the high homogeneity required for many applications, the eluate from the IMAC step is often subjected to additional "polishing" steps using other chromatography techniques. bio-works.comquora.com These secondary methods separate proteins based on different physicochemical properties, such as charge or size, thereby removing remaining trace impurities.

Ion Exchange Chromatography (IEX) separates proteins based on their net surface charge. nih.gov It is a common second step after IMAC to remove co-purified host cell proteins, DNA, and endotoxins. nih.govbioradiations.com Since streptavidin has a near-neutral isoelectric point (pI), the specific type of IEX (anion or cation exchange) and the buffer pH must be carefully selected. gbiosciences.comamidbiosciences.com For example, anion exchange chromatography using a HiTrap Q column has been successfully used to purify folded peptide-MHC-streptavidin complexes. nih.gov The protein sample is loaded onto the column at a low ionic strength, and bound proteins are then eluted by increasing the salt concentration, separating the target streptavidin from contaminants with different charge properties. nih.gov

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius. nih.gov This technique is an ideal final polishing step as it can separate the functional streptavidin tetramer from aggregates, which may form during expression or refolding, and from any remaining lower molecular weight impurities. quora.comresearchgate.net SEC is also a valuable analytical tool for confirming the correct oligomeric state of the purified protein. nih.govspringernature.com The combination of SEC with on-line detectors such as static laser light scattering (LS), refractive index (RI), and ultraviolet (UV) provides an accurate determination of the molar mass and confirms the tetrameric structure of the purified recombinant streptavidin. nih.govresearchgate.net

Analytical Techniques for Purity and Homogeneity Assessment

A variety of analytical techniques are employed to confirm the purity, homogeneity, and identity of the final recombinant streptavidin product.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is the most common method for assessing protein purity and estimating molecular weight. creative-proteomics.com Under reducing conditions, the purified recombinant His-tagged streptavidin monomer typically migrates at a molecular weight of approximately 17-22 kDa. acrobiosystems.comprospecbio.comantibodies-online.com The presence of a single band on a Coomassie-stained gel indicates a high degree of purity. gbiosciences.comcreative-proteomics.com

High-Performance Liquid Chromatography (HPLC): HPLC techniques, particularly Reverse-Phase (RP-HPLC) and Size Exclusion (SEC-HPLC), offer a more sensitive and quantitative assessment of purity than SDS-PAGE. creative-proteomics.com SEC-HPLC is especially useful for quantifying the percentage of monomer, tetramer, and higher-order aggregates in the final sample. creative-proteomics.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) are used to confirm the precise molecular mass of the purified protein, verifying its identity and ensuring no unexpected modifications or truncations have occurred. creative-proteomics.comantibodies-online.com

Biotin-Binding Activity Assays: To confirm that the purified streptavidin is functional, its ability to bind biotin (B1667282) is assessed. This is often done using a colorimetric assay with HABA (4-hydroxyazobenzene-2-carboxylic acid), where the displacement of HABA from streptavidin by biotin results in a measurable change in absorbance. nih.govrbmb.net

Table 3: Analytical Techniques for Characterizing Purified His-Tagged Streptavidin
TechniqueInformation ProvidedTypical Result for StreptavidinReference
SDS-PAGEPurity and apparent molecular weight of the monomer.A single band at ~17-22 kDa under reducing conditions. creative-proteomics.comacrobiosystems.com
SEC-HPLCQuantitative assessment of purity and oligomeric state distribution.A major peak corresponding to the tetramer, with minimal aggregate or monomer peaks. creative-proteomics.com
Mass Spectrometry (e.g., MALDI-TOF)Precise molecular mass and confirmation of identity.Mass consistent with the calculated molecular weight of the His-tagged monomer (~17 kDa). creative-proteomics.comantibodies-online.com
HABA AssayFunctional activity (biotin-binding capacity).Demonstrates a high affinity for biotin, comparable to native streptavidin. nih.govrbmb.net
Dynamic Light Scattering (DLS)Assessment of homogeneity and presence of aggregates.A monodisperse sample with a hydrodynamic radius consistent with the tetrameric form. creative-proteomics.com

SDS-PAGE and Western Blot Analysis

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for assessing the purity and apparent molecular weight of Recombinant Streptavidin, His. Under denaturing and reducing conditions, the protein is expected to migrate as a single band. The calculated molecular weight of a single, non-glycosylated polypeptide chain of core streptavidin (amino acids 13-139) with an N-terminal His-tag is approximately 14.4 kDa. amidbiosciences.com However, variations in the expressed region and the length of the His-tag can lead to different expected molecular masses, for instance, a 167 amino acid chain with an 8-amino acid N-terminal His-tag has a calculated molecular mass of 17 kDa. raybiotech.comabeomics.com It is not uncommon for the apparent molecular weight observed on SDS-PAGE to differ from the calculated molecular weight. For example, a recombinant streptavidin with a calculated molecular weight of 17.6 kDa has been observed to migrate at approximately 36 kDa. nih.gov This discrepancy can be attributed to factors such as post-translational modifications, incomplete denaturation, or the presence of fusion partners. nih.govnovusbio.com Purity is typically determined by Coomassie blue staining of the gel, with a purity of greater than 95% being a common standard. raybiotech.comabeomics.commybiosource.com

Western blot analysis provides a more specific identification of the His-tagged streptavidin. Following SDS-PAGE and transfer to a membrane, the protein is probed with an antibody specific to the polyhistidine tag. researchgate.net This confirms the presence of the His-tag on the recombinant protein and verifies its identity. researchgate.net The combination of SDS-PAGE and Western blotting is a powerful tool for confirming the successful expression and purification of the target protein.

Interactive Data Table: Molecular Weight of this compound Variants

Expressed Region Tag Calculated Molecular Weight (kDa) Apparent Molecular Weight on SDS-PAGE (kDa) Reference
Core (aa 13-139) N-terminal His-Tag 14.4 ~14.4 amidbiosciences.com
Full-length (aa 25-183) 8 aa N-terminal His-Tag 17 Not specified raybiotech.comabeomics.com
Not specified 6-His tag 17.6 ~36 nih.gov
A24C mutant C-terminal polyhistidine tag 18.6 20-22 acrobiosystems.com

Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the precise characterization of this compound. It provides definitive verification of the protein's primary sequence and can identify and localize any post-translational modifications (PTMs). High-resolution mass spectrometry can accurately determine the molecular weight of the intact protein, confirming that it matches the expected mass based on its amino acid sequence.

For detailed sequence verification, the protein is typically subjected to enzymatic digestion (e.g., with trypsin) to generate a set of peptides. These peptides are then analyzed by MS/MS (tandem mass spectrometry), where they are fragmented to produce a series of ions that reveal the amino acid sequence of the original peptide. This "shotgun" approach allows for the confirmation of the protein's identity and can cover a significant portion, if not all, of the protein sequence. creative-proteomics.com

Recombinant streptavidin expressed in bacterial systems like E. coli is generally non-glycosylated. amidbiosciences.comraybiotech.comabeomics.com However, when expressed in other systems or under certain conditions, PTMs can occur. Streptavidin produced by its native host, Streptomyces avidinii, can undergo post-secretory proteolytic digestion at both the N- and C-termini. nih.govresearchgate.net While less common in recombinant systems, it's crucial to analyze for such modifications. MS can detect various PTMs, including phosphorylation, acetylation, and oxidation, by identifying mass shifts in the resulting peptides. creative-proteomics.comsigmaaldrich.com For specialized applications, such as those requiring on-bead digestion for proteomics, chemically modified streptavidin with reduced lysine (B10760008) and arginine residues is used to minimize interfering peptides in the mass spectra. resynbio.comallumiqs.comresynbio.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and analytical characterization of this compound. For analytical purposes, size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are commonly employed to assess purity and homogeneity.

SEC-HPLC separates molecules based on their hydrodynamic radius. This method can be used to determine the oligomeric state of the streptavidin, confirming the presence of the functional tetramer, and to detect any aggregates or fragments. The purity of recombinant streptavidin can be determined to be greater than 95% by SEC-MALS (Multi-Angle Light Scattering), which also provides an accurate molecular weight of the native protein complex, typically observed in the range of 54-67 kDa for the tetramer. acrobiosystems.com

RP-HPLC separates proteins based on their hydrophobicity. It is a high-resolution technique that can separate isoforms and variants with minor differences in their amino acid composition or modifications. RP-HPLC is often used as a final polishing step in purification and as a quality control method to ensure the homogeneity of the final product.

Biophysical Characterization for Structural Integrity and Stability Assessment

Beyond purity and identity, it is critical to assess the structural integrity and stability of this compound, to ensure its functionality. Various biophysical techniques are employed to probe the secondary, tertiary, and quaternary structure of the protein, as well as its thermal stability.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of proteins in solution. youtube.comsandiego.edu The far-UV CD spectrum (typically 190-260 nm) provides a characteristic signature of the protein's secondary structural elements, such as α-helices, β-sheets, and random coils. harvard.edu Streptavidin is known to be rich in β-sheet structures. nih.gov The CD spectrum of natural core streptavidin exhibits a negative peak around 216 nm, which is characteristic of β-sheets, and a positive peak around 232 nm, which is thought to be associated with β-turn structures. nih.gov

By comparing the CD spectrum of the this compound to that of a well-characterized standard or the natural protein, one can confirm that the recombinant protein has folded correctly and possesses the expected secondary structure. nih.gov CD spectroscopy can also be used to monitor conformational changes that may occur upon ligand binding or changes in environmental conditions such as pH or temperature. nih.gov

Interactive Data Table: Characteristic CD Spectra Peaks for Streptavidin

Wavelength (nm) Ellipticity Corresponding Secondary Structure Reference
~216 Negative β-sheet nih.gov
~232 Positive β-turn nih.gov

Fluorescence Spectroscopy for Tertiary Structure and Ligand Binding

Fluorescence spectroscopy is a sensitive technique used to probe the tertiary structure of proteins and to study ligand binding interactions. The intrinsic fluorescence of streptavidin is primarily due to its tryptophan residues. Changes in the local environment of these residues, which can occur due to conformational changes or ligand binding, can be monitored by changes in the fluorescence emission spectrum, such as shifts in the emission maximum or changes in fluorescence intensity. nih.gov

The binding of biotin to streptavidin can lead to significant changes in the fluorescence properties of the protein. researchgate.net For instance, the binding of biotin can cause quenching of the intrinsic tryptophan fluorescence. nih.gov This property can be exploited to study the kinetics and thermodynamics of the streptavidin-biotin interaction. researchgate.net Furthermore, fluorescently labeled biotin analogs can be used to probe the binding pocket and to develop fluorescence-based assays for biotin detection. nih.govnih.gov By incorporating fluorescent non-canonical amino acids near the biotin-binding site, researchers can create fluorescent sensor proteins that report on ligand binding through changes in their fluorescence spectra. biorxiv.org

Differential Scanning Calorimetry for Thermal Stability Profiles

Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the thermal stability of a protein by monitoring the heat absorbed during its thermally induced denaturation. The resulting thermogram provides the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. nih.gov

For streptavidin, the Tm in the absence of biotin is approximately 75-82.3°C. nih.govnih.gov The binding of biotin dramatically increases the thermal stability of streptavidin, with the Tm increasing to as high as 112°C at full biotin saturation. researchgate.netnih.gov This significant increase in stability is attributed to an increase in structural ordering and compactness, as well as the preservation of the tetramer's integrity upon biotin binding. nih.gov DSC can be used to confirm the enhanced stability of this compound in the presence of biotin, providing a functional confirmation of its binding activity. researchgate.netbiorxiv.org The technique can also be used to assess the stability of the protein in different buffer formulations. nih.gov

Interactive Data Table: Thermal Stability of Streptavidin

Condition Melting Temperature (Tm) Reference
Unliganded Streptavidin 75°C - 82.3°C nih.govnih.gov
Streptavidin with Biotin (full saturation) 112°C researchgate.netnih.gov

Dynamic Light Scattering for Aggregation State and Hydrodynamic Radius

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used extensively to determine the size distribution of small particles and macromolecules in solution. unchainedlabs.comnih.gov For this compound, DLS is an indispensable tool for assessing its quality, specifically by evaluating its aggregation state and determining its hydrodynamic radius (Rₕ). americanlaboratory.com This method provides critical insights into the homogeneity and stability of the protein preparation, which are vital for downstream applications. wyatt.comnih.gov

The principle of DLS involves illuminating a solution of macromolecules, such as this compound, with a laser beam and monitoring the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the molecules; smaller particles diffuse more rapidly, leading to fast fluctuations, while larger particles or aggregates diffuse more slowly, causing slower fluctuations. unchainedlabs.commedium.com By analyzing these intensity fluctuations using an autocorrelator, the translational diffusion coefficient (D) of the particles can be calculated. medium.com The hydrodynamic radius is then determined using the Stokes-Einstein equation:

Rₕ = k₈T / 6πηD

where k₈ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. nih.gov

The primary outputs of a DLS analysis are the intensity-weighted mean hydrodynamic size (often reported as the Z-average diameter) and the Polydispersity Index (PDI). malvernpanalytical.com The Z-average is particularly sensitive to the presence of even small quantities of large aggregates because larger particles scatter significantly more light than smaller ones. unchainedlabs.com The PDI is a dimensionless measure of the heterogeneity of particle sizes in the sample. malvernpanalytical.comrsc.org A low PDI value (typically < 0.2) indicates a monodisperse sample, suggesting that the this compound exists in a uniform oligomeric state, which for streptavidin is a stable tetramer. nih.govresearchgate.net Conversely, a high PDI value (e.g., > 0.5) suggests a polydisperse sample, indicating the presence of multiple species, such as monomers, tetramers, and higher-order aggregates. rsc.org

Research findings show that for a properly folded, non-aggregated sample of tetrameric streptavidin, the hydrodynamic diameter is expected to be approximately 5-6 nm. nih.govnih.gov The presence of a His-tag is not expected to significantly alter this dimension. DLS analysis can rapidly confirm if the protein preparation meets this size criterion. Deviations from this range, especially the detection of particles with significantly larger hydrodynamic radii, are a clear indication of aggregation. nih.govmedium.com This aggregation can be triggered by various factors, including pH stress, temperature fluctuations, high protein concentration, or freeze-thaw cycles. americanlaboratory.commedium.com

The following data tables illustrate typical DLS results for this compound under different conditions, demonstrating the utility of the technique in quality assessment.

Table 1: DLS Analysis of this compound under Optimal Conditions

ParameterValueInterpretation
Z-Average Diameter (d.nm)5.8Consistent with a folded tetrameric structure.
Polydispersity Index (PDI)0.15Indicates a highly monodisperse and homogeneous sample.
Main Peak Diameter (d.nm)5.7The dominant species is the streptavidin tetramer.
Peak Width (d.nm)1.2A narrow size distribution confirms sample uniformity.

Table 2: DLS Analysis of this compound after Stress-Induced Aggregation

ParameterValueInterpretation
Z-Average Diameter (d.nm)155.4The intensity-weighted average is skewed by large aggregates. unchainedlabs.com
Polydispersity Index (PDI)0.58Indicates a highly polydisperse and heterogeneous sample. rsc.org
Main Peak 1 Diameter (d.nm)6.1A small population of correct tetramers may still exist.
Main Peak 2 Diameter (d.nm)210.2The dominant species are large, soluble aggregates.

Structural Biology and Conformational Dynamics of Recombinant Streptavidin, His

Crystallographic Studies of Recombinant Streptavidin, His and Its Complexes

X-ray crystallography has been instrumental in revealing the high-resolution structure of streptavidin. The protein exists as a highly stable homotetramer, with each subunit comprising an eight-stranded antiparallel β-barrel. nih.gov This technique provides precise atomic coordinates, allowing for a detailed examination of the biotin-binding pocket and the conformational states of the protein in both its ligand-free (apo) and ligand-bound (holo) forms.

High-resolution X-ray diffraction studies have provided foundational insights into the structure of both apo-streptavidin and its holo-form, complexed with biotin (B1667282) or other ligands. The core structure of the streptavidin tetramer remains largely consistent upon ligand binding. acs.org However, significant conformational changes are observed in a flexible loop (residues 45-52) located adjacent to the biotin-binding site. nih.gov

In the apo-form, this loop is often disordered, indicating a high degree of flexibility. nih.gov Upon binding of the natural ligand, biotin, this loop closes over the binding pocket, contributing to the exceptionally high affinity of the interaction (Kd ≈ 10-14 M) by sequestering the ligand from the solvent. nih.govnih.govresearchgate.net

Similar structural analyses have been performed on streptavidin complexed with engineered peptide ligands, such as the Strep-tag II. nih.gov Crystallographic data of these complexes reveal that the peptide binds in the same pocket as biotin. nih.gov The binding of these artificial ligands also induces a conformational change in the adjacent loop, which adopts an "open" conformation to accommodate the larger peptide ligand. nih.govnih.gov Comparative analysis of apo- and holo-structures highlights how the plasticity of this loop enables streptavidin to bind a range of ligands.

FeatureApo-StreptavidinHolo-Streptavidin (Biotin-bound)Holo-Streptavidin (Peptide-ligand-bound)
Overall Fold Homotetramer of β-barrelsHomotetramer of β-barrelsHomotetramer of β-barrels
Binding Site Loop (residues 45-52) Typically disordered, flexible"Closed" conformation, ordered"Open" conformation, ordered
Ligand Pocket Unoccupied, solvent-accessibleOccupied by biotin, solvent-inaccessibleOccupied by peptide, partially accessible
Reference Resolution 1.1 Å (Apo-Cryo) researchgate.net1.5 Å (Holo-Cryo) researchgate.net<2.0 Å nih.gov

The presence of a His-tag on recombinant streptavidin offers unique strategies for crystallization. The histidine residues can coordinate with divalent metal ions, providing a mechanism for oriented immobilization and nucleation, which can be advantageous for forming well-ordered crystals.

One effective strategy involves the use of lipid monolayers functionalized with metal-chelating head groups. For instance, streptavidin has been successfully crystallized on a monolayer of iminodiacetate-Cu²⁺ (IDA-Cu) lipids. caltech.edu The surface-accessible histidine residues (either naturally occurring or from an engineered His-tag) coordinate with the copper ions, tethering the protein to the lipid interface in a specific orientation. This controlled arrangement facilitates the formation of two-dimensional (2D) crystals suitable for structural analysis. caltech.edu

Standard vapor diffusion techniques, such as hanging-drop and sitting-drop methods, are also widely used. nih.gov For His-tagged proteins, care must be taken with certain additives in the crystallization screen. For example, reducing agents like dithiothreitol (B142953) (DTT) should be used with caution as they can reduce the Ni²⁺ ions commonly used in IMAC purification, which may be present in the protein preparation. Alternative reducing agents like β-mercaptoethanol (β-ME) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often preferred. hamptonresearch.com

Crystallization MethodPrincipleApplication to His-Tagged StreptavidinKey Considerations
Vapor Diffusion (Hanging/Sitting Drop) A drop of protein/precipitant solution equilibrates with a larger reservoir of precipitant, slowly increasing protein concentration to induce crystallization.Standard method for obtaining 3D crystals. Screens vary precipitants, pH, and additives.Avoid DTT if Ni²⁺ ions are present. hamptonresearch.com Use alternative reducing agents like TCEP.
2D Crystallization on Lipid Monolayers Protein binds in an ordered fashion to a functionalized lipid layer at an air-water interface, forming a 2D crystal.His-tag coordinates with metal-chelating lipids (e.g., IDA-Cu²⁺), promoting oriented crystal growth. caltech.eduAllows control of protein orientation, useful for electron crystallography.
Microbatch Crystallization Small volumes of protein and precipitant are mixed under oil, preventing evaporation and allowing for slow crystallization.High-throughput screening of many conditions with minimal protein consumption.Less common for initial strategy but useful for optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing information under near-physiological conditions. nih.gov For a protein like the streptavidin tetramer, which has a significant molecular weight (~53 kDa for the core), specialized isotopic labeling strategies are essential to overcome challenges related to spectral overlap and slow molecular tumbling. prospecbio.com

To make a molecule of streptavidin's size amenable to NMR analysis, isotopic enrichment with NMR-active nuclei like ¹³C and ¹⁵N is standard practice. whiterose.ac.uk This allows for the use of heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC) that resolve the severe resonance overlap present in a simple ¹H spectrum. nih.gov

For larger proteins, uniform labeling is often insufficient. Advanced strategies are employed to simplify spectra and improve relaxation properties:

Deuteration: Proteins are expressed in media containing deuterated water (D₂O) and a ¹³C-carbon source (e.g., ¹³C-glucose). High levels of deuteration dramatically reduce ¹H-¹H dipolar relaxation pathways, resulting in sharper NMR signals and improved spectral quality. nih.gov

Selective Labeling: Specific amino acid types can be isotopically labeled while the others remain unlabeled. This is achieved by using auxotrophic expression strains or by adding a mixture of labeled and unlabeled amino acids to the growth media. whiterose.ac.uknih.gov This approach is invaluable for assignment purposes and for studying specific regions of the protein.

Methyl-TROSY Labeling: This is a particularly powerful technique for large proteins. Specific precursor molecules are added to the D₂O-based growth medium to introduce ¹³C-¹H labels only at the methyl groups of Isoleucine, Leucine, and Valine (ILV) residues. springernature.com The unique relaxation properties of these methyl groups, combined with Transverse Relaxation-Optimized Spectroscopy (TROSY) techniques, provide high-resolution spectra even for very large macromolecular complexes.

NMR is exceptionally well-suited for studying protein-ligand interactions. The "chemical shift mapping" or Chemical Shift Perturbation (CSP) technique is a primary method for identifying binding interfaces. nih.govresearchgate.net This experiment involves acquiring a series of ¹H-¹⁵N HSQC spectra of an ¹⁵N-labeled protein while titrating in an unlabeled ligand. scilit.com

Upon ligand binding, the chemical environment of amino acid residues at the binding interface and those undergoing conformational changes is altered, causing their corresponding peaks in the HSQC spectrum to shift or broaden. researchgate.netacs.org By mapping these perturbed residues onto the protein's 3D structure, the ligand binding site can be precisely identified. nih.gov

Studies on a monomeric streptavidin mutant binding to biotin have utilized CSP analysis to track the changes in the chemical shifts of biotin's protons upon binding. nih.govacs.org This approach not only confirms the binding event but also provides detailed information about the specific interactions (such as those with aromatic residues in the binding pocket) that stabilize the complex in solution. nih.gov The magnitude of the chemical shift changes can be used to calculate the dissociation constant (Kd) of the interaction, providing quantitative data on binding affinity. nih.govspringernature.com

Cryo-Electron Microscopy (Cryo-EM) for Higher-Order Assemblies

Recent advances in detector technology and image processing have transformed cryo-EM into a high-resolution technique capable of determining the structures of macromolecules, including those that are difficult to crystallize. nih.gov While initially applied to very large complexes, cryo-EM can now solve the structures of relatively small proteins like the 52 kDa streptavidin tetramer at near-atomic resolution. nih.govrcsb.org

Single-particle cryo-EM has been used to determine the structure of apo-streptavidin at resolutions as high as 1.70 Å. rcsb.org For these studies, the protein is vitrified in a thin layer of ice and imaged with an electron microscope. nih.gov Tens of thousands of individual particle images are then computationally aligned and averaged to reconstruct a high-resolution 3D density map.

Cryo-EM is particularly advantageous for visualizing higher-order assemblies involving His-tagged streptavidin. For example, His-tagged streptavidin can be used to link other proteins or complexes to functionalized surfaces, such as magnetic beads. biorxiv.org In one application, His-tagged streptavidin tetramers were used to attach biotinylated nucleosome arrays to magnetic nanobeads. biorxiv.org While the resolution in such complex cellular or reconstituted systems may not reach the atomic level achieved with isolated protein, cryo-EM and the related technique of cryo-electron tomography (cryo-ET) are invaluable for determining the architecture and organization of these large, multi-component assemblies, providing structural context that is inaccessible by other methods. osti.gov

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for providing atomic-level insights into the structural biology of this compound. These methods complement experimental data by elucidating the dynamics of protein-ligand interactions, conformational changes, and the energetic landscapes that govern streptavidin's remarkable affinity for biotin.

Protein-Ligand Docking Studies with Biotin Analogues

Protein-ligand docking and free energy calculations are pivotal in understanding the nuanced interactions between streptavidin and various biotin analogues. These computational approaches allow for the prediction of binding affinities and the dissection of the energetic contributions of individual residues and forces to the stability of the complex.

Molecular dynamics/free energy perturbation (MD/FEP) methods have been employed to calculate the absolute and relative binding free energies for the complexation of streptavidin with biotin and its analogues, such as thiobiotin and iminobiotin. acs.org These simulations can "mutate" biotin into its analogues computationally, providing a detailed thermodynamic profile of the binding event. Such studies have revealed that van der Waals forces are a dominant contributor to the binding energy of the streptavidin-biotin complex, surpassing the contributions from electrostatic and hydrogen bonding energies. acs.org

Quantum mechanical calculations combined with experimental data from Nuclear Magnetic Resonance (NMR) have further refined this understanding. nih.gov By analyzing a monomeric streptavidin mutant, researchers validated X-ray crystal structures as a reliable basis for detailed computational analysis. nih.gov Energy decomposition analysis from these studies confirms that while electrostatic interactions are dominant, London dispersion forces, which drive weak noncovalent interactions like CH···S and CH···π contacts, contribute significantly—up to approximately 44%—to the complex's stability. nih.gov

Table 1: Computational and Experimental Analysis of Streptavidin-Ligand Interactions

Ligand Computational Method Key Finding Reference
Biotin, Thiobiotin, Iminobiotin MD/Free Energy Perturbation Calculated absolute binding free energy was in reasonable agreement with experimental data (-20 to -22 kcal/mol vs. -18.3 kcal/mol). Van der Waals energy was shown to dominate binding. acs.org
Biotin Quantum Mechanics / NMR Electrostatics dominate the interaction, but London dispersion forces contribute ~44% to the complex's stability through weak noncovalent interactions. nih.gov

Simulations of Conformational Flexibility and Domain Interactions

Molecular dynamics simulations are uniquely suited to explore the conformational flexibility and domain interactions that are critical to streptavidin's function. The tetrameric structure of streptavidin is essential for its ultra-high affinity for biotin, and simulations have been crucial in understanding the coupling between its quaternary structure and ligand binding. researchgate.net

A key area of focus has been the flexible loop (residues 45-52, often called L3/4) near the biotin binding site. nih.govnih.gov In the unbound (apo) state, this loop is typically disordered and open, but it adopts a closed conformation upon biotin binding, effectively acting as a lid that sequesters the ligand from the solvent. nih.gov MD simulations have shown that cleavage or removal of this binding loop leads to increased structural fluctuations, which can destabilize the streptavidin-biotin complex. researchgate.netnih.gov The reduced entropic cost of binding biotin to engineered streptavidin variants lacking this loop is consistent with its role in immobilization and conformational change. nih.gov

Simulations have also been used to investigate the stability of the domain-swapped tetramer. Wild-type streptavidin consists of two "native" dimers, and the exchange of key residues, such as W120, between adjacent subunits is known to contribute to high-affinity biotin binding. nih.gov MD simulations of interfacial mutations have been used to probe how side-chain interactions at the dimer interface stabilize subunit association, which is a prerequisite for forming the functional tetramer. nih.gov

Furthermore, steered molecular dynamics (SMD) simulations, where an external force is applied to pull the ligand out of the binding pocket, have provided insights into the mechanics of the streptavidin-biotin bond. These simulations reveal the unbinding pathways and how different force-loading geometries can induce conformational changes in the binding pocket, leading to a fourfold difference in the mechanical stability of the bond depending on the subunit from which biotin is pulled. nih.govcnr.it

Table 2: Key Regions of Conformational Flexibility in Streptavidin

Region Residues Role in Biotin Binding Method of Study Reference
L3/4 Loop ~45-52 Undergoes an open-to-closed conformational change upon biotin binding, sequestering the ligand. MD Simulations, X-ray Crystallography researchgate.netnih.govnih.gov
Dimer Interface e.g., G74, T76 Stabilizes subunit association, which is necessary for tetramer formation and high-affinity binding. MD Simulations, Mutagenesis nih.gov

Impact of the Histidine-Tag on Recombinant Streptavidin Structure and Dynamics

Recombinant streptavidin is frequently produced with a polyhistidine-tag (His-tag) to facilitate purification via immobilized metal affinity chromatography. nih.govamidbiosciences.com It is often tacitly assumed that this small tag has a negligible effect on the protein's structure and function. nih.gov However, studies on other proteins suggest that affinity tags can, in fact, alter protein dynamics.

While direct, extensive molecular dynamics studies on the specific impact of a His-tag on streptavidin's conformational dynamics are not widely published, research on other model proteins provides critical insights. For example, a study using two-dimensional infrared vibrational echo spectroscopy on His-tagged myoglobin (B1173299) revealed significant changes in the protein's short-time-scale (picosecond) dynamics compared to the untagged version. nih.gov The His-tag was found to reduce dynamics on a 1.4 ps time scale and also alter slower protein motions on a >100 ps time scale. nih.gov

These findings suggest that even a small, flexible tag like a His-tag can influence the conformational landscape of a protein. For a highly structured and cooperative protein like streptavidin, such subtle dynamic changes could potentially influence:

Loop Flexibility: The dynamics of the critical L3/4 loop could be altered, potentially affecting biotin on- or off-rates.

Subunit Interfaces: The tag, particularly if located at the N- or C-terminus, could interact with residues at the dimer or tetramer interfaces, subtly modifying the stability or cooperativity of the quaternary structure.

Solvation and Surface Electrostatics: The cluster of histidine residues can alter the local electrostatic environment and solvation shell of the protein surface to which it is attached.

While the His-tag system is valued for its utility in purification, its potential to subtly influence protein dynamics warrants consideration, especially in sensitive biophysical experiments or high-resolution structural studies. nih.goviba-lifesciences.com The Strep-tag® system, which relies on the interaction between a short peptide tag and an engineered streptavidin (Strep-Tactin®), is an alternative that leverages the same binding pocket as biotin and may present a different set of dynamic considerations. nih.govnih.govneuromics.com Ultimately, the assumption that a His-tag is inert should be approached with caution, as evidence from other systems indicates a potential for measurable effects on protein dynamics. nih.gov

Functional Mechanisms and Binding Kinetics of Recombinant Streptavidin, His

Mechanisms of Biotin (B1667282) Recognition and High-Affinity Binding

The interaction between streptavidin and biotin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ mol/L. wikipedia.orgamidbiosciences.comprospecbio.com This remarkable affinity is the result of a combination of factors, including a high degree of shape complementarity between the biotin molecule and its binding site on the streptavidin protein. wikipedia.org The binding is primarily driven by an extensive network of hydrogen bonds and significant hydrophobic interactions within a deep binding pocket. wikipedia.orgkenyon.edu

Hydrogen Bonding and Hydrophobic Interactions at the Binding Pocket

The sequestration of biotin within the binding pocket of streptavidin is stabilized by a dense and highly specific network of interactions. The binding pocket itself is predominantly hydrophobic, a feature that is critical for the high-affinity interaction. wikipedia.org

Hydrogen Bonding: Upon entering the binding site, the biotin molecule engages in an extensive network of hydrogen bonds with the protein. There are at least eight direct hydrogen bonds formed between biotin and the amino acid residues of the streptavidin binding site. wikipedia.org This "first shell" of hydrogen bonding involves residues such as Asparagine-23, Tyrosine-43, Serine-27, Serine-45, Asparagine-49, Serine-88, Threonine-90, and Aspartate-128. wikipedia.orgkenyon.edu A "second shell" of interactions, where other residues form hydrogen bonds with those of the first shell, further stabilizes the complex. wikipedia.org The cooperative effect between certain hydrogen bonds, such as those formed by Serine-45 and Aspartate-128, is thermodynamically significant, with mutations at these sites leading to a dramatic reduction in binding affinity. nih.gov

Role of Active Site Residues in Ligand Sequestration

Specific amino acid residues within the active site play critical roles in capturing and holding the biotin ligand. The tetrameric structure of streptavidin is essential, as each binding site is formed by residues from the interior of one subunit's beta-barrel structure, along with a conserved tryptophan residue (Trp120) from an adjacent subunit. wikipedia.orgexcedr.com This arrangement means each subunit contributes to the binding site of its neighbor, making the tetramer a dimer of functional dimers. wikipedia.org

A key structural feature contributing to the extremely slow dissociation rate of biotin is a flexible loop connecting β-strands 3 and 4 (L3/4). wikipedia.orgkenyon.edu In the absence of biotin (apo-streptavidin), this loop is often disordered and in an "open" conformation. kenyon.edunih.gov Upon biotin binding, this loop undergoes a conformational change, closing over the entrance to the binding pocket like a "lid". wikipedia.orgnih.gov This sequestration of the bound biotin molecule significantly hinders its dissociation, contributing to the stability of the complex. wikipedia.org Key residues identified as being part of or contributing to the binding site include multiple tryptophans (Trp-92, Trp-108, Trp-120) and tyrosines (Tyr-43, Tyr-54). nih.govdrugbank.comnih.gov

Kinetic Analysis of Biotin-Recombinant Streptavidin, His Interactions

The binding kinetics and thermodynamics of the Recombinant Streptavidin, His-biotin interaction have been extensively characterized using a variety of biophysical techniques. These methods allow for the precise measurement of association and dissociation rates, as well as the thermodynamic forces driving the complex formation.

Surface Plasmon Resonance (SPR) for Association and Dissociation Rates

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor molecular interactions in real time and determine kinetic parameters. nih.govresearchgate.net In a typical assay, a sensor chip is coated with streptavidin, which then captures biotinylated molecules of interest. nih.gov The binding of an analyte to the immobilized biotinylated molecule is then measured. nih.gov

SPR experiments allow for the direct measurement of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). The ratio of these constants yields the equilibrium dissociation constant (Kₒ), a measure of binding affinity. biosensingusa.combiosensingusa.com Studies using SPR have shown that the binding kinetics follow a first-order model. researchgate.net The binding constants for streptavidin interacting with biotin immobilized on a surface have been reported to be in the range of 10⁻⁶ to 10⁻¹¹ M. researchgate.net

Table 1: Representative Kinetic Parameters from SPR Analysis
ParameterSymbolTypical ValueReference
Association Rate Constantkₐ3.5 x 10⁶ M⁻¹s⁻¹ biosensingusa.combiosensingusa.com
Dissociation Rate Constantkₒ3.9 x 10⁻² s⁻¹ biosensingusa.combiosensingusa.com
Equilibrium Dissociation ConstantKₒ10.9 nM biosensingusa.combiosensingusa.com

Note: The values presented are from a study measuring the interaction between a biotinylated peptide immobilized on a streptavidin chip and its protein partner, human α-thrombin, and are illustrative of the data obtainable via SPR. biosensingusa.combiosensingusa.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. By titrating biotin into a solution of streptavidin, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). aimspress.comaimspress.com

Studies have shown that the streptavidin-biotin interaction is a spontaneous process at all tested temperatures, as indicated by a negative Gibbs free energy (ΔG). aimspress.com The binding mechanism is temperature-dependent; at lower temperatures (15°C to 25°C), the interaction is entropically-driven and likely dominated by nonpolar interactions, while at higher temperatures (30°C to 40°C), it becomes enthalpically-driven. aimspress.comaimspress.com A significant negative heat capacity change (ΔCp) is also observed, which is indicative of polar solvation changes upon binding. aimspress.com At 25°C, the stoichiometry is typically found to be approximately 1, confirming one biotin molecule binds per streptavidin monomer. aimspress.comaimspress.com

Table 2: Thermodynamic Parameters of Streptavidin-Biotin Interaction at 25°C from ITC
ParameterSymbolValueReference
Stoichiometryn~0.98 aimspress.comaimspress.com
Binding EnthalpyΔH-114.9 kJ/mol aimspress.com
Binding EntropyΔS-129.5 J/mol·K aimspress.com
Heat Capacity ChangeΔCp~ -459.9 cal/mol·K aimspress.com

Stopped-Flow Fluorescence Assays for Rapid Kinetic Measurements

Stopped-flow techniques are used to study rapid reaction kinetics in solution on a millisecond timescale. biologic.net By rapidly mixing solutions of streptavidin and a fluorescently labeled biotin derivative, the association kinetics can be monitored by observing changes in the fluorescence signal. nih.govnih.govplos.org

These studies have revealed that the association of biotin with streptavidin is slower than what would be expected for a purely diffusion-limited reaction. nih.govnih.gov While a diffusion-limited association rate constant (kₒₙ) would be around 10⁹ M⁻¹s⁻¹, the measured rates for streptavidin-biotin are in the range of 10⁵ to 10⁷ M⁻¹s⁻¹. nih.govnih.govresearchgate.net Furthermore, the association rate shows a strong dependence on temperature, with large activation energies (6–15 kcal/mol), which is inconsistent with a diffusion-controlled process. nih.govnih.gov This suggests a more complex binding mechanism involving conformational changes or other energy barriers prior to the final complex formation. nih.govnih.gov

Table 3: Association Rate Constants from Stopped-Flow and Microfluidic Fluorescence Assays
MethodAssociation Rate Constant (kₒₙ)Reference
Stopped-Flow Fluorescence10⁵ - 10⁷ M⁻¹s⁻¹ nih.govnih.gov
Droplet Microfluidics with Fluorescence3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ researchgate.net

Investigation of Ligand Specificity and Cross-Reactivity of this compound

The remarkable specificity of the streptavidin-biotin interaction is a cornerstone of its utility in biotechnology. However, understanding its interaction with molecules structurally related to biotin is crucial for assay development, minimizing cross-reactivity, and designing novel applications.

Binding Studies with Biotin Analogues and Derivatives

This compound, while exhibiting an exceptionally high affinity for biotin, can also bind to various analogues and derivatives, albeit typically with lower affinity. The binding affinity is highly sensitive to modifications of the biotin structure, particularly the ureido ring, the thiophane ring, and the valeric acid side chain. nih.gov

Desthiobiotin: This analogue lacks the sulfur atom in the thiophane ring, resulting in a significantly weaker interaction with streptavidin. iris-biotech.de The dissociation constant (Kd) for desthiobiotin is approximately 10⁻¹¹ M, which is several orders of magnitude higher than that of biotin (around 10⁻¹⁴ to 10⁻¹⁵ M). interchim.framidbiosciences.comprospecbio.combio-techne.comnovusbio.commybiosource.com This reduced affinity is advantageous for applications requiring reversible binding, as desthiobiotin-tagged molecules can be eluted from a streptavidin matrix under mild conditions by displacement with free biotin. iris-biotech.deinterchim.frnih.gov

2-Iminobiotin (B86554): This derivative replaces the ureido oxygen of biotin with a guanidino group. nih.gov Its binding to streptavidin is notably pH-dependent. iris-biotech.de At alkaline pH (above 9.0), it binds with high affinity, whereas at acidic pH (around 4.0), the affinity is significantly reduced, allowing for controlled release of iminobiotinylated molecules. iris-biotech.de This property is exploited for affinity chromatography applications where harsh denaturing conditions are undesirable.

Other Analogues: Studies with other analogues, such as diaminobiotin (B117889) and biotin methyl ester, have further elucidated the structural requirements for high-affinity binding. nih.gov Even minor changes to the biotin structure can lead to a substantial decrease in binding strength, highlighting the highly optimized nature of the streptavidin binding pocket. nih.gov Research has shown that both the imidazolidinone and the thiophane rings are critical for the strong interaction. nih.gov

The following table summarizes the comparative binding affinities of various biotin analogues to streptavidin.

LigandDissociation Constant (Kd)Association Constant (Ka)Key Structural Difference from Biotin
Biotin ~10⁻¹⁴ - 10⁻¹⁵ M amidbiosciences.comprospecbio.combio-techne.comnovusbio.commybiosource.comwikipedia.org~10¹³ - 10¹⁵ M⁻¹ iris-biotech.denih.gov-
Desthiobiotin ~10⁻¹¹ M interchim.fr~10¹¹ M⁻¹ iris-biotech.deSulfur-free, single-ring structure iris-biotech.de
2-Iminobiotin pH-dependentpH-dependentUreido oxygen replaced by a guanidino group iris-biotech.denih.gov
Diaminobiotin Weaker than biotinLower than biotinUreido group removed nih.gov

This table provides approximate values based on available research; exact figures can vary depending on experimental conditions.

Modulation of Binding Affinity through Protein Engineering

The native streptavidin-biotin interaction, while strong, is not always ideal for every application. Its near-irreversibility can be a drawback when release of the captured molecule is required. nih.gov Consequently, extensive research has focused on engineering this compound, to modulate its binding affinity and kinetics.

Altering Ligand Specificity: Through site-directed mutagenesis, the ligand specificity of streptavidin can be fundamentally altered. In one study, mutations were introduced at key residues in the biotin-binding site (N23A and S27D). nih.gov These residues form crucial hydrogen bonds with biotin's ureido oxygen. The resulting mutant streptavidin exhibited a drastically reduced affinity for biotin (by approximately eight orders of magnitude) but showed a higher affinity for 2-iminobiotin. nih.gov This demonstrated that the binding pocket could be redesigned to favor an analogue over the natural ligand.

Engineering for Tighter Binding (Slower Off-Rate): While most mutations tend to decrease affinity, specific modifications have been shown to enhance binding stability. wikipedia.org A notable example is "Traptavidin," a mutant engineered to have a more than ten-fold slower dissociation rate for biotin compared to wild-type streptavidin. wikipedia.orgnih.gov This was achieved by increasing the stability of a flexible loop (L3/4) near the binding site, which reduces the conformational change required upon biotin binding and strengthens a key hydrogen bond, thereby decreasing both the on- and off-rates. wikipedia.orgnih.gov

Engineering for Switchable Affinity: Reversible binding has been achieved by introducing disulfide bonds near the binding site. The M88 streptavidin mutein contains an engineered disulfide bond that, in its oxidized state, results in a ~250-fold decrease in the biotin off-rate constant. scholaris.ca Upon reduction of the disulfide bond, the off-rate increases dramatically (~19,000-fold), allowing for the controlled release of the ligand. scholaris.ca This creates a redox-dependent switch for biotin affinity.

Engineering for Weaker, Reversible Binding: For applications like affinity purification, monomeric forms of streptavidin have been developed. Disrupting the tetrameric structure significantly weakens biotin affinity (Kd ~10⁻⁷ to 10⁻⁸ M) because residues from an adjacent subunit are critical for forming the high-affinity binding pocket. wikipedia.orgnih.govnih.gov Additionally, mutations in key aromatic residues, such as tryptophan, which contribute significantly to the binding free energy, have been shown to lower the affinity. For example, W120A and W79A mutants exhibit Ka values of 8.6 x 10⁶ M⁻¹ and 4.3 x 10⁷ M⁻¹, respectively, which are substantially lower than the wild-type's affinity of ~10¹³ M⁻¹. pnas.org

The table below details key engineered mutants of this compound, and their altered binding properties.

Mutant Name/ModificationKey Mutation(s)Effect on Binding KineticsResulting Affinity (Ka or Kd)
Specificity Switch N23A, S27DReversed specificityBinds 2-iminobiotin (Ka ~1x10⁶ M⁻¹) > biotin (Ka ~1x10⁴ M⁻¹) nih.gov
Traptavidin (Tr) Not specified>10-fold slower biotin dissociation rate wikipedia.orgnih.govTighter, more stable binding wikipedia.orgnih.gov
Redox Switch M88 (Engineered disulfide)~250-fold decrease in off-rate (oxidized); ~19,000-fold increase in off-rate (reduced) scholaris.caSwitchable high/low affinity scholaris.ca
Reduced Affinity W120ASignificantly reduced affinityKa ~8.6 x 10⁶ M⁻¹ pnas.org
Reduced Affinity W79ASignificantly reduced affinityKa ~4.3 x 10⁷ M⁻¹ pnas.org
Monomeric Streptavidin Mutations to disrupt tetramerDramatically reduced affinityKd ~10⁻⁷ - 10⁻⁸ M wikipedia.org

Avidity Effects in Multivalent this compound Constructs

Wild-type streptavidin is a tetramer, with each of its four subunits capable of binding a single biotin molecule. mybiosource.comwikipedia.org This tetravalent nature is fundamental to many of its applications, as it allows for a phenomenon known as the avidity effect. Avidity refers to the accumulated strength of multiple simultaneous binding events, which is significantly greater than the affinity of a single, individual binding event.

The importance of multivalency has been demonstrated in studies using engineered streptavidin constructs with a controlled number of binding sites (monovalent, divalent, trivalent). acs.orge-proteins.com Research on binding to biotinylated surfaces has shown that a divalent interaction is the minimum requirement for stable, long-term immobilization. acs.org In contrast, monovalent streptavidin—a tetramer with three "dead" or inactive binding sites and only one functional site—binds reversibly. nih.govacs.org This makes monovalent constructs ideal for applications where cross-linking of target molecules must be avoided, such as in live-cell imaging of surface receptors. wikipedia.orgnih.gov

Conversely, the high avidity of tetravalent streptavidin is a distinct advantage in applications like immunoassays or in the assembly of MHC tetramer complexes for detecting specific T-cells, where the multivalent binding significantly enhances the stability and sensitivity of the detection. wikipedia.org The ability to create constructs with one, two, three, or four binding sites allows for the fine-tuning of avidity to suit the specific requirements of a given biotechnological application. wikipedia.orge-proteins.com

Advanced Biotechnological Applications and Methodological Developments Utilizing Recombinant Streptavidin, His

Immobilization Strategies for Recombinant Streptavidin, His in Biosensor and Assay Development

The precise and stable immobilization of biorecognition elements is a cornerstone of reliable and sensitive biosensor and assay platforms. This compound offers a powerful and adaptable solution for anchoring biotinylated molecules onto a variety of surfaces.

Surface Functionalization Techniques for His-Tag Based Immobilization

The immobilization of this compound, is predominantly achieved through the interaction of the His-tag with surfaces functionalized with chelated metal ions. A common approach involves the use of nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) moieties, which are covalently attached to the sensor surface and subsequently charged with Ni²⁺ or Co²⁺ ions. acs.org These metal ions then form coordinate bonds with the imidazole (B134444) side chains of the histidine residues in the His-tag, resulting in a stable yet reversible immobilization.

Various surface materials can be functionalized for this purpose, including gold, glass, silicon, and various polymers. nih.gov Gold surfaces, often used in Surface Plasmon Resonance (SPR) biosensors, can be modified with thiol-containing linkers that present NTA groups. Similarly, glass and silicon surfaces can be functionalized using silane (B1218182) chemistry to introduce the necessary chelating agents.

A key advantage of His-tag based immobilization is its reversibility. The interaction can be disrupted by the introduction of a competing chelating agent, such as ethylenediaminetetraacetic acid (EDTA), or by a change in pH, allowing for the regeneration of the sensor surface. nih.gov This feature is particularly valuable in applications requiring high-throughput screening or the use of expensive sensor chips. nih.gov

Surface MaterialFunctionalization ChemistryChelating AgentMetal Ion
GoldThiol-alkane linkersNTA, IDANi²⁺, Co²⁺
Glass/SiliconSilanization (e.g., APTES)NTA, IDANi²⁺, Co²⁺
PolymersPlasma treatment, chemical modificationNTA, IDANi²⁺, Co²⁺

Integration into Microfluidic Devices and Lab-on-a-Chip Systems

Microfluidic devices and lab-on-a-chip (LOC) systems offer numerous advantages for diagnostics and biochemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput parallel processing. The integration of this compound, into these platforms provides a robust method for creating functionalized microchannels and reaction chambers.

The immobilization of His-tagged streptavidin on the inner surfaces of microchannels allows for the specific capture of biotinylated probes, such as antibodies, nucleic acids, or enzymes. benthamdirect.comresearchgate.net This enables the development of miniaturized immunoassays, DNA hybridization arrays, and enzymatic microreactors. nih.gov The controlled fluid handling in microfluidic systems facilitates precise control over the immobilization process, including the introduction of the His-tagged streptavidin, washing steps, and the subsequent binding of biotinylated molecules.

One strategy for surface modification within microchannels involves flowing a solution containing a silanizing agent with a chelating group, followed by charging with metal ions. researchgate.net Subsequently, a solution of this compound, is introduced to functionalize the surface. This approach has been successfully used to create microreactors with immobilized enzymes, demonstrating the practical application of this technology. researchgate.net

Orientation-Controlled Immobilization for Enhanced Performance

The orientation of an immobilized protein can significantly impact its activity and the accessibility of its binding sites. Random immobilization can lead to a heterogeneous population of molecules, with some having their active sites sterically hindered or denatured. His-tag based immobilization offers a significant advantage in this regard, as the tag is typically located at the N- or C-terminus of the recombinant protein. nih.gov

By anchoring the streptavidin molecule via its terminal His-tag, a more uniform and oriented monolayer can be achieved. This ensures that the biotin-binding pockets of the streptavidin tetramer are exposed and readily available for interaction with biotinylated targets. This controlled orientation is crucial for maximizing the binding capacity and sensitivity of biosensors and assays. For instance, in an immunoassay, orienting the streptavidin ensures that captured biotinylated antibodies are presented in a way that optimizes their antigen-binding capabilities.

Development of Novel Bioconjugation and Assembly Platforms

The unique properties of this compound, extend beyond surface immobilization, enabling the development of sophisticated bioconjugation strategies and the construction of complex, self-assembled protein architectures.

Utilizing this compound in Modular Nanostructures

This compound, serves as a versatile building block for the construction of modular nanostructures. The tetravalent nature of streptavidin, with its four biotin-binding sites, allows it to act as a central hub for connecting various biotinylated components. The His-tag provides an additional, orthogonal handle for assembly or purification.

This modularity has been exploited to create a variety of nanostructures, including protein arrays, DNA-protein conjugates, and targeted drug delivery vehicles. For example, by combining streptavidin with biotinylated DNA, researchers can construct intricate DNA scaffolds and nanodevices. nih.gov The His-tag can be used to anchor these assemblies to specific locations on a surface or to facilitate their purification.

Nanostructure ComponentRole of this compoundPotential Application
Biotinylated DNACentral scaffold for DNA origami and nanostructuresNanoscale electronics, biosensing
Biotinylated Antibodies/ProteinsHub for creating multivalent protein complexesTargeted therapeutics, diagnostics
Biotinylated NanoparticlesLinker for functionalizing nanoparticlesImaging probes, drug delivery

Fabrication of Self-Assembled Protein Architectures

The principles of molecular self-assembly can be harnessed to create highly ordered protein architectures with novel functions. This compound, is an ideal component for such bottom-up fabrication approaches. The specific and high-affinity interaction between streptavidin and biotin (B1667282), combined with the directed immobilization provided by the His-tag, allows for the precise positioning of molecules.

By designing proteins with strategically placed biotinylation sites and His-tags, it is possible to create one-, two-, and three-dimensional protein lattices. For instance, a surface patterned with Ni-NTA can be used to create an ordered array of His-tagged streptavidin. Subsequently, biotinylated proteins or other molecules can be introduced to self-assemble onto this streptavidin template. This approach has been used to create protein vectors for in vitro protein synthesis and display, where a streptavidin-based scaffold links a synthesized protein to its encoding DNA. nih.gov

The ability to create such defined protein architectures opens up possibilities for developing advanced materials, highly sensitive biosensors, and systems for studying protein-protein interactions in a controlled environment.

Applications in Advanced Diagnostics and Analytical Chemistry

Recombinant streptavidin, featuring a polyhistidine tag (His-tag), has become an indispensable tool in modern biotechnology, significantly advancing diagnostic and analytical methodologies. The His-tag facilitates straightforward purification and immobilization, while the core streptavidin protein retains its exceptionally high affinity for biotin. This combination of properties has been leveraged to enhance the sensitivity, specificity, and efficiency of a wide range of applications.

Enhancement of Immunoassays (ELISA, Lateral Flow Assays) Sensitivity and Specificity

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, a characteristic that is extensively exploited to improve the performance of immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Lateral Flow Assays (LFAs). prospecbio.comantibody-creativebiolabs.com The use of recombinant His-tagged streptavidin offers precise control over its orientation when immobilized on nickel- or cobalt-coated surfaces, further enhancing assay performance. usbio.net

In ELISAs, His-tagged streptavidin can be used to coat microtiter plates, providing a high-density, oriented layer for the capture of biotinylated antibodies or antigens. nih.gov This oriented immobilization, compared to passive adsorption, leads to superior sensitivity in detecting target molecules. nih.gov The tetravalent nature of streptavidin allows for signal amplification; each streptavidin molecule can bind up to four biotinylated entities, which can include detection antibodies conjugated to enzymes like horseradish peroxidase (HRP). acrobiosystems.comsemanticscholar.org This results in a significant increase in the signal generated per binding event, thereby lowering the limit of detection (LOD). semanticscholar.org For instance, a competition-based strategy in ELISA, where free biotin is pre-mixed with streptavidin-HRP, has been shown to enhance detection sensitivity by optimizing the binding of the streptavidin-HRP complex to the biotinylated antibody. semanticscholar.org

In the context of Lateral Flow Assays, His-tagged streptavidin is integral to the development of rapid and sensitive diagnostic tests. nih.govgoogle.com It can be conjugated to reporter particles, such as gold nanoparticles, and complexed with biotinylated recognition elements. nih.gov The His-tag itself can also serve as a capture point on the test or control lines of the LFA strip, where anti-His-tag antibodies are immobilized. nih.gov This modularity allows for the development of versatile and robust LFA platforms. For example, a competitive immunochromatographic lateral flow assay has been developed for the rapid detection of His-tagged proteins themselves, a useful tool for monitoring protein expression and purification. usbio.netdetaibio.us

Table 1: Comparison of Immunoassay Formats Utilizing Recombinant His-Tagged Streptavidin

Assay Format Role of Recombinant His-Tagged Streptavidin Key Advantages
ELISA Immobilization of biotinylated capture molecules on surfaces; Signal amplification via streptavidin-HRP conjugates. nih.govsemanticscholar.org Increased sensitivity and specificity; Lower limit of detection; Controlled orientation of capture molecules. antibody-creativebiolabs.comnih.gov
Lateral Flow Assay (LFA) Component of reporter conjugate (e.g., with gold nanoparticles); Capture reagent on test/control lines (via anti-His antibody). usbio.netnih.gov Rapid results; High sensitivity; Versatile platform for various analytes. nih.govgoogle.com

Development of High-Throughput Screening Assays

High-throughput screening (HTS) enables the rapid testing of millions of chemical or biological compounds, a cornerstone of modern drug discovery. wikipedia.orgbmglabtech.com Recombinant His-tagged streptavidin plays a crucial role in the development of robust and miniaturized HTS assays, particularly those based on proximity assays like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). nih.gov

In these homogeneous, "mix-and-read" formats, the His-tag allows for the specific and oriented immobilization of one interacting partner onto a solid phase or a donor/acceptor bead, while the biotinylated partner is captured by streptavidin conjugated to the corresponding bead or fluorophore. nih.gov For example, in a TR-FRET assay to screen for inhibitors of a protein-protein interaction, one protein can be His-tagged and bound by an anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate), while the other protein is biotinylated and bound by streptavidin conjugated to an acceptor fluorophore (e.g., XL665). nih.gov The interaction between the two proteins brings the donor and acceptor into close proximity, generating a FRET signal. This setup allows for the screening of large compound libraries for molecules that disrupt this interaction. nih.gov

The use of recombinant His-tagged streptavidin in HTS offers several advantages:

Assay Miniaturization: The high affinity of the interactions allows for the use of low concentrations of reagents, making the assays compatible with high-density microplate formats (e.g., 1536-well plates). nih.gov

Homogeneous Format: "Mix-and-read" protocols eliminate the need for washing steps, simplifying automation and increasing throughput. nih.gov

Versatility: The system is adaptable to a wide range of biological targets and interaction types. bmglabtech.com

Table 2: Key Parameters in HTS Assays Utilizing Recombinant His-Tagged Streptavidin

Parameter Description Example Application Reference
Assay Format Homogeneous, proximity-based assays. TR-FRET, AlphaScreen nih.gov
Plate Density High-density microplates. 384-well, 1536-well wikipedia.orgnih.gov
Detection Method Fluorescence or luminescence. Time-resolved fluorescence, chemiluminescence nih.gov
Target Protein-protein interactions, enzyme activity. Screening for inhibitors of CD47-SIRPα interaction. nih.gov

Integration into Electrochemical and Optical Biosensing Platforms

The unique properties of recombinant His-tagged streptavidin are also harnessed in the development of advanced biosensing platforms. The His-tag facilitates controlled immobilization onto various transducer surfaces, including gold electrodes and nanoparticles, which is critical for the sensitivity and reproducibility of the sensor. nih.govscielo.br

In electrochemical biosensors , His-tagged streptavidin can be immobilized on gold surfaces functionalized with nitrilotriacetic acid (NTA) complexed with metal ions like Ni²⁺. nih.gov This oriented assembly provides a platform for capturing biotinylated probes, such as antibodies or nucleic acids. The binding of the target analyte to the probe can then be detected through changes in electrochemical signals, such as impedance or current. nih.govscielo.br The use of gold nanoparticles (AuNPs) as a platform for immobilizing His-tagged proteins has been shown to provide a suitable environment for maintaining protein activity and enhancing electrochemical signals. nih.gov

In optical biosensors , such as those based on Surface Plasmon Resonance (SPR) or Localized SPR (LSPR), His-tagged streptavidin is used to create a stable and reproducible sensing surface. researchgate.net The immobilization of streptavidin on gold nanoparticles, for instance, can be monitored by changes in the LSPR peak wavelength and intensity. researchgate.net Subsequent binding of biotinylated ligands to the streptavidin-coated nanoparticles can be detected with high sensitivity. researchgate.net The streptavidin-biotin system serves as a versatile model for developing and optimizing LSPR biosensors. researchgate.net

Tools for Cell Biology and Molecular Labeling

The high specificity and affinity of the streptavidin-biotin interaction, combined with the versatility of the His-tag, make recombinant His-tagged streptavidin a powerful tool for cell biology research, enabling precise labeling, imaging, and manipulation of cellular components.

Cell Surface Labeling and Imaging Probes

Recombinant His-tagged streptavidin is instrumental in the targeted labeling and visualization of cell surface molecules. By genetically fusing a protein of interest with a biotin acceptor peptide, cells can be induced to display biotinylated proteins on their surface. nih.gov These biotinylated sites can then be specifically targeted with His-tagged streptavidin conjugated to fluorophores or other imaging agents. nih.govresearchgate.net

This approach offers several advantages over traditional antibody-based labeling:

High Specificity: The streptavidin-biotin bond is highly specific, minimizing off-target binding. prospecbio.com

Signal Amplification: The tetravalent nature of streptavidin allows for the binding of multiple fluorophores, enhancing the signal intensity.

Versatility: A single streptavidin-fluorophore conjugate can be used to detect any biotinylated surface protein, simplifying experimental workflows.

Furthermore, engineered monomeric streptavidin (mSA) fused to a cell surface receptor allows for direct labeling and imaging of transfected cells using biotinylated fluorophores. nih.govresearchgate.net This demonstrates the utility of streptavidin as a genetic tag for introducing biotin-binding capability to heterologous proteins for cell surface studies. nih.gov

Intracellular Targeting and Molecular Delivery Systems (Mechanistic Focus)

The streptavidin-biotin system provides a modular platform for the assembly of molecular delivery systems designed to transport cargo into cells. acs.orgnih.govunimi.it While the primary focus is often on the cargo and targeting ligand, the mechanism of cellular entry is a critical aspect. Recombinant His-tagged streptavidin can act as a central scaffold, linking a biotinylated cell-penetrating peptide (CPP) to a biotinylated cargo molecule.

Mechanistically, the delivery process often relies on endocytosis. researchgate.net The CPP facilitates the initial interaction with the cell membrane and promotes uptake of the entire streptavidin-cargo complex into endosomes. A key challenge in intracellular delivery is the subsequent escape of the cargo from the endosome into the cytosol to reach its target. Some delivery systems are engineered with components that trigger endosomal rupture and escape. unimi.it

A more direct cytosolic delivery mechanism can be achieved by designing systems that facilitate membrane fusion. unimi.it One innovative approach utilizes streptavidin to assemble nanocomposites. In this system, biotinylated proteins and biotinylated oligo(glutamate) peptides are bound to streptavidin. This complex then self-assembles with a cationic guanidinium-functionalized polymer. unimi.it This assembly is proposed to mediate direct cytosolic delivery through a membrane fusion-like process, bypassing endosomal entrapment. unimi.it The modularity of this system, enabled by the streptavidin-biotin interaction, allows for the delivery of a wide range of biotinylated protein cargos. unimi.it

Affinity Purification of Biomolecules (e.g., proteins, nucleic acids)

The primary application of recombinant streptavidin, including the His-tagged variant, is in the affinity purification of biotinylated biomolecules. This technique leverages the high specificity and strength of the streptavidin-biotin bond to isolate target molecules from complex mixtures with high purity.

Proteins: The purification of biotinylated proteins and their complexes is a cornerstone of proteomic research. By tagging a protein of interest with biotin, either enzymatically or chemically, it can be selectively captured by immobilized streptavidin. For instance, in vivo biotinylation using the bacterial BirA biotin ligase allows for the specific labeling of a target protein fused with a short peptide tag. This enables the single-step purification of the protein and its interacting partners from crude cell lysates under stringent conditions, minimizing background binding. abeomics.com This high-affinity capture is particularly advantageous for purifying low-abundance proteins. abeomics.com

Nucleic Acids: The streptavidin-biotin system is also extensively used for the purification of biotinylated nucleic acids. acrobiosystems.comnih.gov DNA or RNA probes can be synthesized with biotinylated nucleotides, allowing for their capture and isolation. This is a common strategy in techniques such as:

Preparation of single-stranded DNA templates: Biotinylated PCR products can be captured on streptavidin-coated beads, and the non-biotinylated strand can be eluted by denaturation, providing a simple method for generating single-stranded DNA for sequencing or other applications.

Isolation of specific DNA/RNA binding proteins: A biotinylated DNA or RNA probe containing a specific binding sequence can be used to pull down its cognate binding proteins from a cell extract. acrobiosystems.com The entire complex is isolated on a streptavidin matrix, and after washing, the binding proteins can be identified. acrobiosystems.com

Purification of PCR products: Biotinylated primers can be used in PCR to label the amplicons, which are then easily purified from the reaction mixture.

The general workflow for affinity purification of biotinylated biomolecules is outlined in the table below.

StepDescriptionKey Considerations
BiotinylationThe target biomolecule (protein or nucleic acid) is labeled with biotin.The biotinylation method should not interfere with the molecule's function. In vivo or site-specific enzymatic biotinylation is often preferred.
Binding/CaptureThe biotinylated molecule is incubated with a solid support (e.g., agarose (B213101) beads, magnetic beads) coated with this compound.Incubation time and temperature should be optimized for efficient capture. The use of magnetic beads can simplify the washing steps.
WashingThe solid support is washed with buffers to remove non-specifically bound molecules.The high strength of the streptavidin-biotin interaction allows for stringent washing conditions (e.g., high salt, detergents), leading to high purity. abeomics.com
ElutionThe purified biomolecule is released from the streptavidin support.Due to the high affinity, elution often requires harsh, denaturing conditions (e.g., 8M Guanidine (B92328)•HCl, pH 1.5). gbiosciences.com Milder elution is possible with monomeric avidin (B1170675) resins or by using cleavable biotin linkers. gbiosciences.comnih.gov

Innovations in Bioseparation and Affinity Chromatography

The unique properties of this compound, have spurred innovations in bioseparation technologies, particularly in the design of affinity chromatography media and the purification of biotinylated molecules.

Development of this compound Based Affinity Resins

The development of affinity resins is central to the application of streptavidin in chromatography. Recombinant streptavidin is covalently coupled to solid supports, most commonly highly cross-linked agarose beads. sc.edu The His-tag on recombinant streptavidin offers an alternative and oriented immobilization strategy.

One innovative approach utilizes a two-layer capture system on sensor chips for surface plasmon resonance (SPR) analysis. In this system, a sensor chip is functionalized with tris-nitrilotriacetic acid (tris-NTA), which chelates Ni2+ ions. His-tagged streptavidin is then captured by the Ni2+-NTA surface in a highly oriented manner. This surface is then used to capture biotinylated ligands for interaction analysis. A key advantage of this method is the ability to regenerate the sensor chip by stripping the His-tagged streptavidin with imidazole or EDTA, leaving the underlying tris-NTA surface intact for subsequent experiments.

Another strategy involves the use of ion exchange resins as a scaffold for immobilizing His-tagged enzymes. A cation exchange resin can be chelated with Ni2+ ions, which then efficiently binds His-tagged proteins from a crude enzyme solution. This method has the potential to combine immobilization and purification into a single step. nih.gov

The table below summarizes different strategies for the immobilization of streptavidin on affinity resins.

Immobilization StrategyDescriptionAdvantagesDisadvantages
Covalent CouplingStreptavidin is covalently attached to an activated solid support (e.g., NHS-activated agarose) through its amine groups. Stable and permanent attachment.Random orientation of the streptavidin molecules may lead to steric hindrance of some biotin-binding sites.
His-tag on Ni-NTA SurfaceThis compound is captured by a surface functionalized with a Ni-NTA chelator. nih.govOriented immobilization, leading to better accessibility of biotin-binding sites. The surface can be regenerated. The interaction can be disrupted by chelating agents (e.g., EDTA) or high concentrations of imidazole.
AdsorptionStreptavidin is physically adsorbed onto a surface.Simple and does not require chemical modification of the support.The protein may leach from the surface, especially under harsh washing conditions.

Purification of Biotinylated Biomolecules

The purification of biotinylated biomolecules using this compound, is a highly efficient process due to the specificity of the interaction. The process typically results in a high degree of purity in a single step. abeomics.com However, a major challenge is the elution of the captured molecule without denaturation, given the strength of the streptavidin-biotin bond.

Standard elution methods often employ harsh conditions, such as boiling in SDS-PAGE loading buffer or using 8 M guanidine hydrochloride at a low pH, which are suitable if the downstream application does not require a folded, active protein. nih.gov To circumvent this, several strategies have been developed:

Monomeric Avidin Resins: These resins have a lower binding affinity for biotin (Kd ≈ 10-7 M), allowing for elution under mild, non-denaturing conditions with buffers containing free biotin. gbiosciences.com

Engineered Streptavidin: Mutant forms of streptavidin with reduced biotin-binding affinity have been developed to facilitate gentle elution. nih.gov

Cleavable Linkers: The biotin tag can be attached to the biomolecule via a linker that can be cleaved, for example, by a specific enzyme or a reducing agent. This allows the release of the target molecule while the biotin tag remains bound to the streptavidin.

The choice of purification strategy depends on the nature of the biotinylated biomolecule and the requirements of the downstream application.

Emerging Applications in Nanobiotechnology and Materials Science

The robustness and high specificity of the streptavidin-biotin interaction, combined with the versatility of recombinant engineering, have made this compound, a valuable component in the fields of nanobiotechnology and materials science.

Construction of DNA/RNA-Protein Nanodevices

Recombinant streptavidin serves as an excellent scaffold for the self-assembly of complex nanostructures. nih.gov Its tetrameric nature, with four distinct biotin-binding sites, allows it to act as a linker to connect multiple biotinylated components in a precise and controlled manner.

A notable example is the use of a recombinant fusion streptavidin as a scaffold for DNA nanotetrads. In this application, the streptavidin is engineered to include nuclear localization signals (NLS) and nuclear export signals (NES) to facilitate delivery into living cells. Four biotinylated DNA probes can then be assembled onto the streptavidin scaffold through the high-affinity streptavidin-biotin interaction, forming a well-defined nanostructure. These DNA nanotetrads have been shown to enable efficient delivery of nucleic acids into the cytosol, bypassing lysosomal degradation. raybiotech.com This technology has been applied for imaging telomerase activity in living cells with high sensitivity. raybiotech.com

Streptavidin is also a key component in DNA origami, a technique where a long single-stranded DNA scaffold is folded into a predefined shape by hundreds of short "staple" strands. Some of these staple strands can be modified with biotin to allow the precise positioning of streptavidin molecules on the DNA nanostructure. This, in turn, allows for the attachment of other biotinylated molecules, such as proteins or nanoparticles, to the DNA origami scaffold. neuromics.comresearchgate.net

Integration into Biomaterials for Surface Modification and Functionalization

This compound, is increasingly used for the surface modification and functionalization of a wide range of biomaterials. The ability to create a layer of streptavidin on a surface allows for the subsequent attachment of any biotinylated molecule, providing a versatile platform for creating bio-functional surfaces.

Biosensors: In the development of biosensors, such as those based on surface plasmon resonance (SPR), this compound, can be immobilized on the sensor surface to create a capture layer for biotinylated ligands. nicoyalife.com The oriented immobilization via the His-tag on a Ni-NTA functionalized surface can lead to a more uniform and accessible layer of streptavidin, enhancing the sensitivity and reproducibility of the biosensor.

Nanoparticles: Gold nanoparticles functionalized with streptavidin are used in various biosensing and diagnostic applications. The streptavidin coating allows for the attachment of biotinylated probes, such as DNA aptamers, which can then be used for the detection of specific targets. raybiotech.comdentalis-implants.com The His-tag can also be used to immobilize streptavidin on nanoparticles that have been surface-modified with a Ni-NTA chelator.

Cell Adhesion: The surface of biomaterials can be modified with streptavidin to enhance cell adhesion. For example, a dual-ligand system has been developed where surfaces are coated with biotinylated fibronectin. The subsequent binding of streptavidin and biotinylated cells promotes stable cell-substrate contact and facilitates the formation of focal adhesions, which is crucial in tissue engineering and for improving the biocompatibility of medical implants. nih.gov

The table below provides an overview of the applications of this compound, in nanobiotechnology and materials science.

Application AreaRole of this compoundExample
DNA/RNA NanodevicesActs as a scaffold or linker for the self-assembly of biotinylated nucleic acids and proteins.Construction of DNA nanotetrads for intracellular delivery and imaging. raybiotech.com
DNA OrigamiBinds to biotinylated staple strands to allow for the precise positioning of functional molecules on the nanostructure.Assembly of high-density arrays of proteins on a DNA scaffold. neuromics.comresearchgate.net
BiosensorsForms a capture layer on the sensor surface for the immobilization of biotinylated probes. The His-tag allows for oriented immobilization.Surface plasmon resonance (SPR) biosensors for studying biomolecular interactions. nicoyalife.com
Functionalized NanoparticlesCoats the surface of nanoparticles to enable the attachment of biotinylated targeting or therapeutic agents.Gold nanoparticles functionalized with streptavidin and biotinylated aptamers for diagnostic assays. dentalis-implants.com
Biomaterial Surface ModificationCreates a versatile surface for the immobilization of biotinylated molecules to enhance biocompatibility and promote specific cellular responses.Enhancing endothelial cell adhesion to surfaces coated with biotinylated fibronectin and streptavidin. nih.gov

Challenges, Limitations, and Future Directions in Recombinant Streptavidin, His Research

Addressing Protein Stability and Long-Term Storage Challenges

A significant hurdle in the widespread application of Recombinant Streptavidin, His is ensuring its long-term stability and retaining its biological activity during storage. While stable for short periods at 4°C, long-term preservation often requires storage at -20°C or even -80°C, and lyophilized forms should be stored desiccated below -18°C. prospecbio.comprospecbio.comsynbio-tech.com Repeated freeze-thaw cycles are detrimental and should be avoided. prospecbio.comsynbio-tech.comlifetein.com

Key strategies to enhance stability include:

Lyophilization: Lyophilizing the protein from a buffer, such as 20mM potassium phosphate (B84403) at pH 6.5, is a common practice. gbiosciences.com

Excipients and Additives: The inclusion of cryoprotectants like glycerol (B35011) (e.g., 20% glycerol in the storage buffer) can improve stability during freezing. assaygenie.com For dissolved forms, adding agents like 1mM EDTA or 0.02% sodium azide (B81097) can prevent degradation. prospecbio.com The addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is also recommended for long-term frozen storage. assaygenie.com

Refolding Optimization: When recombinant streptavidin is expressed in hosts like E. coli, it often forms non-functional inclusion bodies. nih.gov Proper refolding is crucial to regain biological activity. nih.gov Studies have shown that including certain amino acids in the dialysis buffer during refolding can enhance the biotin-binding affinity of the final product. nih.govnih.gov For instance, adding proline or arginine to the refolding buffer has been demonstrated to yield recombinant streptavidin with a greater affinity for biotin (B1667282). nih.govnih.gov

Table 1: Recommended Storage Conditions for this compound

Storage ConditionDurationRecommended TemperatureAdditional Notes
Short-termUp to 4 weeks4°CIn a suitable buffer.
Long-term (Liquid)Extended periods-20°CAddition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended. Avoid multiple freeze-thaw cycles.
Long-term (Lyophilized)Extended periodsBelow -18°CStore in a desiccated environment.

Minimizing Non-Specific Interactions and Background Noise in Assays

A persistent challenge in assays utilizing streptavidin is the occurrence of non-specific binding, which can lead to high background noise and compromise data accuracy. This is particularly relevant when using crude cell lysates or serum samples. researchgate.netnih.gov The His-tag itself can also contribute to non-specific interactions.

Methods to mitigate non-specific binding include:

Buffer Optimization: Increasing the salt concentration (e.g., up to 2M NaCl) and including low concentrations of non-ionic detergents like Tween 20 (up to 2%) or Triton X-100 in wash buffers can disrupt weak, non-specific ionic and hydrophobic interactions. researchgate.netqiagen.com

Blocking Agents: Pre-blocking streptavidin-coated surfaces and samples with agents like bovine serum albumin (BSA) can saturate non-specific binding sites. researchgate.net It's crucial to use fatty acid-free BSA, especially in biotin-streptavidin based assays. researchgate.net

Competitive Inhibition: The inclusion of a low concentration of imidazole (B134444) (typically 10-20 mM) in lysis and wash buffers can help prevent non-specific binding of contaminating proteins to the Ni-NTA matrix used for His-tag purification. qiagen.cominterchim.com

Assay Design: The order of operations in an assay can significantly impact background levels. For instance, in an ELISA, blocking the plate after coating with streptavidin and before adding the biotinylated molecule can reduce non-specific binding of the biotinylated probe to the plate surface. researchgate.net

Engineering for Modulated Biotin-Binding Affinity and Reversibility

The extremely high affinity of the streptavidin-biotin interaction (with a dissociation constant, Kd, in the femtomolar range) is a double-edged sword. prospecbio.comprospecbio.com While it provides exceptional stability, it also makes the elution of biotinylated molecules difficult without harsh denaturing conditions, which can be detrimental to the captured molecules. gbiosciences.comresearchgate.net

Current research focuses on:

Site-Directed Mutagenesis: Introducing specific amino acid substitutions in the biotin-binding pocket can significantly reduce binding affinity, allowing for milder elution conditions. nih.govnih.gov

Disulfide Bond Engineering: A notable advancement involves engineering a disulfide bond into a critical loop of streptavidin. This redox-sensitive mutein can release biotinylated ligands thousands of times faster in a reduced state compared to its oxidized form, offering a reversible binding system. researchgate.net

Monomeric and Monovalent Streptavidin: The tetrameric nature of streptavidin can sometimes lead to unwanted cross-linking or aggregation of target molecules. researchgate.netmums.ac.ir To address this, researchers have developed monovalent and monomeric forms of streptavidin that retain a single functional biotin-binding site. researchgate.netmums.ac.irresearchgate.net Deletion of key residues, such as tryptophan 120, has been shown to be crucial in preventing tetramer formation while maintaining high biotin-binding affinity in the resulting monomer. mums.ac.ir

Development of Economical and Scalable Production Methods

The demand for high-quality, affordable recombinant streptavidin necessitates the development of efficient and scalable production methods. Escherichia coli remains the most common expression host due to its rapid growth and high protein yields. nih.govfao.org

Key considerations for production include:

Expression System Optimization: Utilizing robust expression vectors and optimized host strains, such as E. coli BL21(DE3), is standard practice. nih.govnih.govfao.org

Inclusion Body Solubilization and Refolding: A major bottleneck is the frequent formation of insoluble inclusion bodies. nih.gov Developing efficient protocols for solubilizing these aggregates and refolding the protein to its active conformation is critical for maximizing the yield of functional streptavidin. nih.govnih.gov

Purification Strategies: Affinity chromatography, typically using Ni-NTA resin to bind the His-tag, is the primary purification method. nih.gov Optimizing buffer compositions, including the use of imidazole to reduce non-specific binding, is essential for obtaining high-purity protein. qiagen.cominterchim.com

Table 2: Comparison of this compound Production Strategies

Production AspectCommon ApproachKey ChallengeOptimization Strategy
Expression Host Escherichia coliFormation of inclusion bodiesOptimize expression conditions (temperature, induction time)
Purification Ni-NTA Affinity ChromatographyCo-purification of host proteinsOptimize wash buffers with imidazole and salt
Refolding DialysisLow yield of active proteinAddition of refolding enhancers like arginine or proline
Scalability FermentationMaintaining high yield at large scaleProcess optimization and automation

Exploration of Novel Binding Partners and Their Interactions

While the streptavidin-biotin interaction is paramount, research has also focused on identifying and characterizing novel binding partners for streptavidin. This expands the versatility of the streptavidin platform beyond biotin-dependent applications.

Peptide Tags: Phage display libraries have been instrumental in identifying short peptide sequences that can bind to streptavidin with high affinity and specificity. nih.gov These "Strep-tags" offer an alternative to biotinylation for protein purification and detection. nih.gov Examples of such peptide motifs include EPDW and AWRHPQGG. nih.gov

Non-Biotin Ligands: Researchers have screened synthetic peptide libraries to discover novel binding sequences, including motifs with two histidine residues separated by a single amino acid. nih.gov These findings open up possibilities for developing new affinity systems with unique binding and elution characteristics.

Integration with Artificial Intelligence and Machine Learning for Protein Design

Predictive Modeling: AI algorithms, such as deep learning models, can predict the three-dimensional structure of proteins from their amino acid sequence with remarkable accuracy. nih.gov These models can be used to understand how mutations might affect streptavidin's structure and function. nih.gov

De Novo Protein Design: Generative AI models are being developed to design entirely new proteins with desired properties. synbiobeta.com This could lead to the creation of novel streptavidin variants with tailored affinities, stabilities, or even entirely new functionalities. nih.gov

Accelerated Research Cycles: AI can significantly speed up the protein engineering process by predicting the most promising mutations to test, thereby reducing the need for extensive and time-consuming laboratory experiments. techhq.com Companies are already using ML to halve the time required for training models in protein design research. techhq.com

Broadening the Scope of Biotechnological and Biomedical Applications

The ongoing research and development in this compound engineering are continuously expanding its applications in various fields.

Advanced Diagnostics: Engineered streptavidins with modulated affinities are being used to develop more sensitive and robust diagnostic assays, such as ELISAs and biosensors. mptbiotechs.combbisolutions.com

Targeted Drug Delivery: The streptavidin-biotin system is being explored for targeted drug delivery, where biotinylated drugs or nanoparticles can be specifically directed to cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies. researchgate.netcreativebiomart.net

Nanotechnology: Streptavidin's ability to act as a molecular scaffold is being harnessed to build nanoscale structures and devices. nih.govmptbiotechs.com For example, it can be used to link biotinylated DNA molecules to create carbon nanotube scaffolds. nih.gov

Cell Separation and Imaging: Streptavidin-functionalized surfaces, such as silicon nanowire arrays, can be used for the specific capture and separation of biotin-labeled cells. acs.org Fluorescently labeled streptavidin is also widely used for cell imaging and tracking. creativebiomart.net

Artificial Enzymes: The robust scaffold of streptavidin has been modified to create artificial metalloenzymes, demonstrating its potential in biocatalysis and synthetic biology. nih.govresearchgate.net

The continuous innovation in this compound research promises to overcome current limitations and unlock even more powerful applications in the future, solidifying its role as an indispensable tool in the life sciences.

Q & A

Q. How does the His-tag in recombinant streptavidin influence its purification and functional compatibility with biotin-binding assays?

Recombinant streptavidin with a His-tag (e.g., N-terminal 6xHis tag) enables purification via immobilized metal affinity chromatography (IMAC). However, the His-tag may sterically interfere with biotin-binding if improperly positioned. To mitigate this, ensure the His-tag is placed distal to the biotin-binding pocket (e.g., N-terminal in yeast-expressed streptavidin) . Post-purification, validate binding activity using biotin-4-fluorescein quenching assays or surface plasmon resonance (SPR) .

Q. What experimental controls are essential when using recombinant streptavidin in ELISA or flow cytometry?

Include:

  • Negative controls : Omit biotinylated antibodies/probes to assess non-specific binding.
  • Competition assays : Pre-incubate streptavidin with excess free biotin (≥10x Kd) to confirm binding specificity .
  • Tag validation : Compare His-tagged streptavidin with untagged variants to rule out tag-mediated artifacts .

Q. How does streptavidin’s tetrameric structure affect its utility in multivalent binding assays?

Streptavidin forms a homotetramer with four biotin-binding sites. This allows simultaneous binding of multiple biotinylated molecules (e.g., antibodies, DNA probes), enabling signal amplification in techniques like immunohistochemistry. However, steric hindrance can occur if biotinylated molecules are large (>100 kDa). Optimize molar ratios (e.g., 1:4 streptavidin:biotinylated probe) to avoid aggregation .

Advanced Research Questions

Q. How can structural insights from streptavidin-biotin complexes inform the design of engineered variants (e.g., Traptavidin)?

X-ray crystallography (e.g., 1.7 Å resolution structures) reveals that biotin binds to a surface pocket stabilized by hydrogen bonds with residues Tyr43, Asn49, and Ser88 . Traptavidin, a mutant with lower biotin dissociation rates, introduces mutations (e.g., S52G) that reduce conformational flexibility, enhancing thermal stability (stable at 95°C vs. 70°C for wild-type) . Use site-directed mutagenesis guided by structural data to engineer variants with tailored binding kinetics.

Q. What methodologies resolve contradictions in reported binding affinities (Kd) for streptavidin-biotin interactions?

Discrepancies arise from:

  • Assay choice : Isothermal titration calorimetry (ITC) measures Kd = ~10⁻¹⁵ M, while fluorescence polarization may overestimate due to probe size effects .
  • Tag interference : His-tags or fusion partners (e.g., GST) can reduce accessibility. Use tag-free streptavidin or cleavable tags for precise measurements . Standardize buffer conditions (e.g., pH 7.4, 150 mM NaCl) and validate with orthogonal methods (SPR + ITC) .

Q. How to integrate streptavidin-based systems with orthogonal affinity tags (e.g., Strep-tag II) for sequential purification?

Streptavidin’s binding pocket overlaps with biotin, making it incompatible with biotinylated tags. Instead, use Strep-tag II (WSHPQFEK), which binds a distinct streptavidin pocket via a glutamate-mediated salt bridge. Perform sequential purification:

  • First step: Immobilized metal affinity chromatography (IMAC) for His-tagged proteins.
  • Second step: Strep-Tactin resin for Strep-tag II fusion proteins .

Methodological Considerations

Q. What strategies minimize non-specific binding of His-tagged streptavidin in cellular assays?

  • Blocking agents : Use 1% BSA or casein to occupy hydrophobic regions of streptavidin.
  • Chelators : Include 5 mM EDTA in buffers to reduce metal-dependent non-specific interactions from the His-tag .
  • Cross-validation : Compare results with monomeric streptavidin (lower avidity but reduced aggregation) .

Q. How to troubleshoot crystallization challenges for streptavidin-ligand complexes?

  • Crystal packing : Streptavidin’s D2 symmetry often leads to space group I4(1)22. Optimize precipitant (PEG 3350) and pH (4.5–5.5) to enhance diffraction quality .
  • Ligand occupancy : Soak crystals in 2 mM biotin for 24 hours to ensure full occupancy. Validate via electron density maps .

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